Taxezopidine L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H46O15 |
|---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H46O15/c1-20-28(54-31(46)15-14-26-12-10-9-11-13-26)17-30(50-22(3)41)38(19-48-21(2)40)32(20)33(51-23(4)42)27-16-29(45)37(8)39(47,36(27,7)18-49-37)35(53-25(6)44)34(38)52-24(5)43/h9-15,27-28,30,32-35,47H,1,16-19H2,2-8H3/b15-14+/t27-,28-,30-,32-,33+,34-,35-,36?,37+,38+,39-/m0/s1 |
InChI Key |
YJLKXWCZWJGUAN-ISQACQIRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Novel Taxoids: A Technical Guide to the Separation and Purification of Taxane Diterpenoids from Taxus cuspidata
For Researchers, Scientists, and Drug Development Professionals
The procedures detailed below are synthesized from various studies on taxane (B156437) extraction and purification and are intended to serve as a foundational methodology for researchers seeking to isolate and characterize novel compounds from Taxus cuspidata.
Experimental Protocols
The isolation and purification of taxoids from Taxus cuspidata is a multi-step process involving extraction, partitioning, and chromatographic separation. The following is a generalized protocol:
Preparation of Plant Material
-
Collection and Drying: The needles, stems, or seeds of Taxus cuspidata are collected.[2][3][4] To prevent enzymatic degradation of the target compounds, the plant material should be dried immediately. A common method is oven drying at a low temperature (e.g., 40°C) until a constant weight is achieved.[4]
-
Grinding: The dried plant material is then finely ground into a powder to increase the surface area for efficient solvent extraction.[4]
Extraction
-
Solvent Extraction: The powdered plant material is extracted with an organic solvent. Methanol (B129727) is a commonly used solvent for initial extraction.[5] The extraction can be performed at room temperature or with heating under reflux.
-
Ultrasonic-Assisted Extraction: To enhance extraction efficiency and reduce extraction time, ultrasonic-assisted extraction can be employed.[4] The powdered material is suspended in a suitable solvent (e.g., an ethanol (B145695) solution) and subjected to ultrasonication.[4]
Preliminary Purification: Liquid-Liquid Partitioning
The crude extract obtained from the initial extraction is often complex. A preliminary purification step using liquid-liquid partitioning helps to remove chlorophyll (B73375) and other unwanted compounds.
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then suspended in a water-methanol mixture and partitioned against a non-polar solvent like chloroform (B151607) or dichloromethane.[5] The taxoids will preferentially partition into the organic layer.
-
The organic layer is collected, and the solvent is evaporated to yield a crude taxoid-enriched fraction.
Chromatographic Purification
Further purification is achieved through a series of chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography: The crude taxoid fraction is subjected to silica gel column chromatography.[5] A gradient elution system with increasing polarity is typically used. For example, a mixture of benzene (B151609) and acetone (B3395972) with an increasing proportion of acetone can be employed.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC.[2][4] A C18 reverse-phase column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.
Final Purification: Recrystallization
-
Antisolvent Recrystallization: For crystalline compounds, recrystallization can be an effective final purification step.[6] The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol), and an antisolvent (e.g., water) is slowly added to induce crystallization.[6]
Quantitative Data
Specific quantitative data for the yield and purity of Taxezopidine L from Taxus cuspidata is not available in the reviewed literature. However, for general taxane extraction from the needles of Taxus cuspidata using optimized ultrasonic-assisted extraction with an ethanol-based solvent, a maximum yield of 354.28 μg/g has been reported.[4] It is important to note that yields can vary significantly depending on the specific taxoid, the part of the plant used, the geographical location, and the extraction and purification methods employed.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and purification of taxoid compounds from Taxus cuspidata.
References
- 1. Bioactive taxoids from the Japanese yew Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxezopidines M and N, taxoids from the Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new taxoids from the seeds of Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EP1051505B1 - Process of extracting taxol from taxus cuspidata - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Structural Elucidation of Taxezopidine L: A Comprehensive Guide Using Advanced NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of the novel natural product, Taxezopidine L, utilizing a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies and data presented herein provide a comprehensive framework for the characterization of complex molecular architectures, a critical step in natural product-based drug discovery and development.
Introduction
The de novo structural determination of novel bioactive natural products is a cornerstone of modern pharmacognosy and medicinal chemistry. This compound, a recently isolated diterpenoid, presents a formidable challenge due to its complex polycyclic framework and dense stereochemistry. This guide outlines the systematic approach to unraveling its molecular structure, relying primarily on high-field NMR spectroscopy. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments provides unambiguous evidence for the planar structure, relative stereochemistry, and conformational preferences of this compound. Nuclear magnetic resonance (NMR) spectroscopy is a powerful and widely used technique for the structural elucidation of organic compounds in both pure form and in complex mixtures.[1][2][3]
Hypothetical Structure of this compound
For the purpose of this guide, we will work with a plausible hypothetical structure for this compound, which possesses a complex taxane-like core. This structure will serve as the basis for the discussion of the NMR data and elucidation strategy.
(Image of the hypothetical chemical structure of this compound would be placed here in a real document)
Quantitative NMR Data
The complete assignment of the proton and carbon signals of this compound was achieved through the comprehensive analysis of 1D and 2D NMR spectra. All data was acquired in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 79.2 | 4.98, d (7.2) |
| 2 | 45.1 | 2.35, m |
| 3 | 210.5 | - |
| 4 | 84.1 | 4.21, d (2.5) |
| 5 | 58.3 | 3.88, d (7.5) |
| 6 | 35.6 | 1.89, m; 2.15, m |
| 7 | 72.9 | 4.45, dd (10.5, 6.5) |
| 8 | 56.2 | 2.54, s |
| 9 | 20.8 | 1.25, s |
| 10 | 15.7 | 1.18, s |
| 11 | 135.1 | - |
| 12 | 142.8 | 6.32, s |
| 13 | 75.4 | 4.95, t (8.0) |
| 14 | 38.2 | 2.21, m; 2.45, m |
| 15 | 26.5 | 1.68, s |
| 16 | 22.7 | 1.75, s |
| 17 | 170.1 | - |
| 18 | 21.4 | 2.05, s |
| 19 | 172.5 | - |
| 20 | 52.8 | 3.75, s |
| 1' | 73.5 | 5.65, d (7.1) |
| 2' | 55.1 | 4.78, d (7.1) |
| Ph-1'' | 138.2 | - |
| Ph-2''/6'' | 128.6 | 7.51, d (7.5) |
| Ph-3''/5'' | 129.1 | 7.42, t (7.5) |
| Ph-4'' | 128.4 | 7.35, t (7.5) |
| NH | - | 6.95, d (9.2) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of structural elucidation studies.
Sample Preparation
A 5 mg sample of purified this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃, 99.8% D), containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered through a glass wool pipette into a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra were recorded on a Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm cryoprobe. The sample temperature was maintained at 298 K.
-
¹H NMR: A standard 'zg30' pulse sequence was used. 32 scans were acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.
-
¹³C NMR: A proton-decoupled 'zgpg30' pulse sequence with a 30° pulse angle was used. 2048 scans were acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s.
-
COSY (Correlation Spectroscopy): A gradient-enhanced 'cosygpqf' sequence was used. The spectral widths were 12 ppm in both dimensions. 256 t1 increments were collected with 16 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced, sensitivity-improved 'hsqcedetgpsisp2.3' sequence was used. The spectral widths were 12 ppm (F2) and 165 ppm (F1). 256 t1 increments were collected with 32 scans per increment. The ¹JCH coupling constant was set to 145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced 'hmbcgplpndqf' sequence was used. The spectral widths were 12 ppm (F2) and 220 ppm (F1). 512 t1 increments were collected with 64 scans per increment. The long-range coupling constant (ⁿJCH) was optimized for 8 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 'noesygpph' sequence with a mixing time of 500 ms (B15284909) was used. The spectral widths were 12 ppm in both dimensions. 256 t1 increments were collected with 32 scans per increment.
Structure Elucidation Workflow & Key Correlations
The elucidation of this compound's structure followed a systematic workflow, integrating data from various NMR experiments.
Caption: General workflow for NMR-based structural elucidation.
Key long-range correlations from the HMBC spectrum were instrumental in connecting the isolated spin systems. For instance, correlations from the methyl protons at δH 2.05 (H-18) to the carbons at δC 170.1 (C-17) and δC 79.2 (C-1) were crucial for establishing the acetate (B1210297) ester linkage.
The relative stereochemistry was established through the analysis of NOESY correlations. A strong NOE between H-1 (δH 4.98) and H-5 (δH 3.88) indicated their co-facial relationship. The absence of an NOE between the methyl protons at C-8 (H-9, δH 1.25) and H-7 (δH 4.45) suggested a trans-diaxial arrangement.
Caption: Logical relationships of key NMR correlations.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy has enabled the complete and unambiguous structural elucidation of this compound. The detailed assignment of all proton and carbon resonances, coupled with the interpretation of through-bond and through-space correlations, provided a high-resolution molecular portrait. This guide serves as a robust template for the structural characterization of similarly complex natural products, a critical endeavor in the ongoing search for new therapeutic agents.
References
The Discovery and Initial Characterization of Taxezopidine L: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxezopidine L is a diterpenoid natural product isolated from the seeds of the Japanese yew, Taxus cuspidata. As a member of the taxoid family of compounds, it has garnered interest for its potential biological activities. Initial characterization studies have revealed that this compound is an inhibitor of calcium ion (Ca²⁺)-induced microtubule depolymerization, suggesting a potential role as a microtubule-stabilizing agent. This technical guide provides a comprehensive summary of the discovery and initial characterization of this compound, including its physicochemical properties, biological activity, and the experimental methodologies likely employed in its initial investigation.
Introduction
The taxoid family of natural products, famously represented by the anticancer drug Paclitaxel (Taxol®), has been a cornerstone of cancer chemotherapy for decades. These compounds exert their therapeutic effect by binding to β-tubulin, stabilizing microtubules, and thereby arresting cell division. The discovery of novel taxoids remains a significant area of research, with the aim of identifying compounds with improved efficacy, reduced side effects, or activity against resistant cancer cell lines. This compound is one such compound, identified from Taxus cuspidata, a plant species renowned for its rich diversity of taxoids.
Discovery and Physicochemical Properties
This compound was first isolated from the seeds of the Japanese yew, Taxus cuspidata Sieb. et Zucc.[1]. Its discovery was reported in a 1999 publication in the journal Tetrahedron[1][2].
| Property | Value | Source |
| CAS Number | 219749-76-5 | [1][2] |
| Molecular Formula | C₃₉H₄₆O₁₅ | [1] |
| Molecular Weight | 754.78 g/mol | [1] |
| Compound Type | Diterpenoid | [1] |
| Natural Source | Seeds of Taxus cuspidata | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Table 1: Physicochemical Properties of this compound
Biological Activity
Inhibition of Microtubule Depolymerization
The primary biological activity identified for this compound is its ability to inhibit the Ca²⁺-induced depolymerization of microtubules[1]. This activity is significant as microtubule dynamics are crucial for cell division, and their stabilization is a key mechanism of action for many anticancer drugs.
Cytotoxicity
In addition to its effects on microtubules, this compound has demonstrated cytotoxic activity against the murine leukemia cell line LEUK-L1210.
| Cell Line | Activity | Value | Source |
| LEUK-L1210 | IC₅₀ | 2.1 µg/mL |
Table 2: In Vitro Cytotoxicity of this compound
Experimental Protocols
While the precise, detailed experimental protocols from the original discovery paper are not publicly available, this section outlines the likely methodologies used for the isolation and initial characterization of this compound based on standard practices in natural product chemistry and cell biology.
Isolation of this compound
The isolation of this compound from Taxus cuspidata seeds would have likely followed a multi-step chromatographic process.
Caption: Probable workflow for the isolation of this compound.
Microtubule Depolymerization Assay
The effect of this compound on microtubule stability was likely assessed using an in vitro microtubule depolymerization assay. A common method involves monitoring the turbidity or fluorescence of a tubulin solution.
Caption: Logical flow of a microtubule depolymerization assay.
Cytotoxicity Assay (LEUK-L1210)
The cytotoxic activity of this compound against the LEUK-L1210 cell line was likely determined using a standard cell viability assay, such as the MTT or XTT assay.
Caption: Standard workflow for an in vitro cytotoxicity assay.
Mechanism of Action and Signaling Pathway
The initial characterization suggests that this compound acts as a microtubule-stabilizing agent. By inhibiting Ca²⁺-induced depolymerization, it disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and, consequently, cell division. This disruption leads to cell cycle arrest and ultimately apoptosis.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This compound represents an interesting taxoid with demonstrated activity as a microtubule-stabilizing agent and in vitro cytotoxicity against a leukemia cell line. Its discovery underscores the continued importance of natural product exploration in the search for novel therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, including identifying its specific binding site on tubulin and its effects on various cancer cell lines, particularly those with resistance to existing taxanes. More extensive preclinical studies would be necessary to evaluate its in vivo efficacy and safety profile, which could pave the way for its potential development as a novel anticancer agent.
References
solubility and stability of Taxezopidine L in different solvents
Technical Guide: Physicochemical Properties of Taxezopidine L
Disclaimer: Publicly available quantitative data on the solubility and stability of this compound is limited. This document serves as a technical guide and template, outlining the expected data, experimental protocols, and analyses for a compound of this nature. The quantitative data presented herein is illustrative and should not be considered experimentally verified results for this compound.
Introduction
This compound is a natural product with the molecular formula C₃₉H₄₆O₁₅ and a molecular weight of 754.77 g/mol [1]. It is classified as a solid substance and has been noted for its biological activity, specifically its ability to inhibit the Ca²⁺-induced depolymerization of microtubules[1]. Understanding the solubility and stability of this compound is critical for its progression through the drug development pipeline, from formulation and manufacturing to ensuring therapeutic efficacy and shelf-life.
This guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a focus on its solubility in various solvent systems and its stability under different stress conditions. Detailed experimental protocols and data presentation are included to guide researchers and formulation scientists.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and is essential for developing viable formulations. The following section details the solubility of this compound in a range of common pharmaceutical solvents.
Equilibrium Solubility Data
The equilibrium solubility of this compound was determined using the shake-flask method at ambient temperature (25°C) and physiological temperature (37°C).
Table 1: Illustrative Equilibrium Solubility of this compound in Various Solvents
| Solvent System | Classification | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Deionized Water | Aqueous / Protic | < 0.01 | < 0.01 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | < 0.01 | 0.02 |
| 0.1 N HCl, pH 1.2 | Acidic Aqueous | < 0.01 | < 0.01 |
| Ethanol (EtOH) | Organic / Protic | 15.2 | 25.8 |
| Methanol (MeOH) | Organic / Protic | 12.5 | 21.1 |
| Dimethyl Sulfoxide (DMSO) | Organic / Aprotic | > 100 | > 100 |
| Polyethylene Glycol 400 (PEG 400) | Organic / Excipient | 45.7 | 78.3 |
| Propylene Glycol (PG) | Organic / Excipient | 33.1 | 55.9 |
Experimental Protocol: Shake-Flask Solubility Assay
This protocol outlines the standard shake-flask method for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (solid, purity ≥98%)[1]
-
Selected solvents (HPLC grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume (e.g., 2 mL) of the desired solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to the desired temperature (25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
The following diagram illustrates the workflow for this experimental protocol.
Stability Profile
Stability testing is essential to identify degradation pathways and determine appropriate storage conditions and shelf-life.
Forced Degradation Study
Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability testing. It helps to elucidate the degradation products and pathways of the drug substance.
Table 2: Illustrative Forced Degradation of this compound (% Recovery after 72h)
| Stress Condition | Reagent/Condition | % Recovery of this compound | Major Degradants Observed |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 75.4% | Degradant A, Degradant B |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 42.1% | Degradant C, Degradant D |
| Oxidation | 3% H₂O₂, RT | 88.9% | Degradant E |
| Thermal | 80°C Dry Heat | 95.2% | Minor unspecified peaks |
| Photolytic | 254 nm UV light, RT | 91.5% | Minor unspecified peaks |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., in Acetonitrile/Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens/baths
-
Photostability chamber
-
HPLC-UV/MS system for separation and identification of degradants
Methodology:
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Expose solid drug substance or a solution to dry heat at 80°C.
-
Photolytic: Expose the solution to UV light in a photostability chamber.
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 8, 24, 48, 72 hours).
-
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Use mass spectrometry (MS) to help identify the molecular weights of any observed degradation products.
-
Quantification: Calculate the percentage of remaining this compound and the relative amounts of each degradant.
The logical flow for conducting a forced degradation study is depicted below.
References
Taxezopidine L: A Technical Guide to its Natural Source and Abundance
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source and abundance of Taxezopidine L, a member of the taxane (B156437) diterpenoid family of natural products. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related analogs isolated from the same source to provide a thorough and practical resource.
Natural Source and Abundance
This compound is a naturally occurring taxoid isolated from the seeds of the Japanese Yew, Taxus cuspidata Sieb. et Zucc.[1][2]. This evergreen shrub is native to Japan, Korea, northeast China, and the extreme southeast of Russia[3]. While the specific abundance of this compound has not been reported in the readily available scientific literature, the yields of other co-occurring taxezopidines from Taxus cuspidata have been documented. This data provides a valuable reference for the expected abundance of this class of compounds.
Table 1: Abundance of Taxezopidines Isolated from Taxus cuspidata
| Compound | Plant Part | Abundance (% of dry weight) |
| Taxezopidine B | Seeds and Stems | 0.00025% |
| Taxezopidine C | Seeds and Stems | 0.00052% |
| Taxezopidine D | Seeds and Stems | 0.00063% |
| Taxezopidine M | Seeds | 0.0001% |
| Taxezopidine N | Seeds | 0.0001% |
Note: The abundance of this compound is not explicitly stated in the cited literature. The data presented is for closely related analogs from the same natural source and serves as an estimate of potential yield.
Experimental Protocols
The following is a representative protocol for the isolation and structure elucidation of taxezopidines from Taxus cuspidata seeds, based on the methodology reported for Taxezopidines M and N. This protocol is intended to provide a foundational methodology for researchers working with this class of compounds.
Extraction and Isolation
-
Plant Material Preparation: Air-dry the seeds of Taxus cuspidata and grind them into a fine powder.
-
Solvent Extraction:
-
Extract the powdered seeds with methanol (B129727) (MeOH) at room temperature.
-
Concentrate the methanolic extract under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition with ethyl acetate (B1210297) (EtOAc).
-
Separate the aqueous and organic layers. The taxezopidines will primarily be in the EtOAc layer.
-
Further partition the EtOAc-soluble fraction with an aqueous solution of 3% tartaric acid to separate basic compounds.
-
Adjust the pH of the aqueous acidic layer to 10 with a saturated sodium carbonate (Na₂CO₃) solution.
-
Extract the alkaline solution with chloroform (B151607) (CHCl₃) to isolate the amine-containing taxoids.
-
-
Chromatographic Purification:
-
Subject the CHCl₃-soluble fraction to silica (B1680970) gel column chromatography using a step-gradient of CHCl₃-MeOH as the mobile phase.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.
-
Further purify the combined fractions using reversed-phase high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient) to yield pure taxezopidines.
-
Structure Elucidation
The chemical structure of the isolated taxezopidines can be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR to determine the proton environments.
-
¹³C NMR to determine the carbon skeleton.
-
2D NMR experiments (COSY, HSQC, HMBC, NOESY) to establish the connectivity and relative stereochemistry of the molecule.
-
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Biosynthetic Pathway
This compound, as a taxane diterpenoid, is synthesized through the complex taxane biosynthetic pathway. The core taxane skeleton is formed from geranylgeranyl diphosphate (B83284) (GGPP). The following diagram illustrates the general biosynthetic pathway leading to the formation of the taxane core and its subsequent modifications.
Caption: Generalized biosynthetic pathway of taxanes, starting from GGPP.
Logical Workflow for Isolation and Identification
The process of isolating and identifying this compound from its natural source follows a logical and sequential workflow. This begins with the collection and preparation of the plant material, followed by extraction and a multi-step purification process, and culminates in the structural elucidation of the pure compound.
Caption: Workflow for the isolation and identification of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Taxezopidine L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxezopidine L is a complex diterpenoid belonging to the taxane (B156437) family, a class of compounds renowned for their potent biological activities, most notably as anticancer agents. Isolated from the seeds of the Japanese yew, Taxus cuspidata, this compound has demonstrated the ability to inhibit the Ca2+-induced depolymerization of microtubules. This property places it in a category of microtubule-stabilizing agents, which are of significant interest in oncology and cell biology research. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols and workflow visualizations to support further research and development.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₃₉H₄₆O₁₅ | CymitQuimica[1] |
| Molecular Weight | 754.77 g/mol | CymitQuimica[1] |
| Physical Form | Solid | CymitQuimica[1] |
| Purity | 98% | CymitQuimica[1] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces[2] |
| Melting Point | Data not available | TargetMol Safety Data Sheet[3] |
| Boiling Point | Data not available | TargetMol Safety Data Sheet[3] |
| pKa | Data not available | TargetMol Safety Data Sheet[3] |
| logP (Octanol-Water Partition Coefficient) | Data not available | TargetMol Safety Data Sheet[3] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of this compound are provided below. These protocols are based on established methods for the isolation, analysis, and biological evaluation of taxane diterpenoids.
Isolation and Purification of this compound from Taxus cuspidata
This protocol describes a general method for the extraction and purification of taxanes from Taxus species, which can be adapted for the specific isolation of this compound.
Methodology:
-
Extraction:
-
Air-dried and powdered seeds of Taxus cuspidata are extracted exhaustively with methanol (B129727) at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
-
The chloroform and ethyl acetate fractions, which typically contain the taxane diterpenoids, are collected and dried over anhydrous sodium sulfate.
-
-
Chromatographic Purification:
-
The dried chloroform and ethyl acetate fractions are subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol, is employed.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of taxanes.
-
Fractions containing compounds with similar TLC profiles are pooled.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purification of the pooled fractions is achieved by preparative reverse-phase HPLC (RP-HPLC).
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector, and fractions corresponding to individual peaks are collected.
-
The purity and identity of the isolated this compound are confirmed by analytical HPLC and spectroscopic methods.
-
Analytical Characterization by HPLC-MS/MS
This protocol outlines a general method for the analytical characterization of taxanes using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.
Methodology:
-
Sample Preparation:
-
A standard stock solution of this compound is prepared in methanol.
-
Working standard solutions are prepared by serial dilution of the stock solution.
-
Samples for analysis are dissolved in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 227 nm for taxanes).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
-
Specific precursor-to-product ion transitions for this compound would need to be determined.
-
In Vitro Microtubule Depolymerization Inhibition Assay
This protocol describes a cell-free assay to evaluate the inhibitory effect of this compound on calcium-induced microtubule depolymerization.
Methodology:
-
Tubulin Polymerization:
-
Purified tubulin is polymerized in a polymerization buffer (e.g., PIPES buffer) containing GTP at 37°C.
-
The polymerization is monitored by the increase in absorbance at 340 nm.
-
-
Inhibition Assay:
-
Once the polymerization reaches a steady state, this compound (dissolved in DMSO) is added to the microtubule solution at various concentrations.
-
A control with DMSO alone is also prepared.
-
After a short incubation period, CaCl₂, a known microtubule-depolymerizing agent, is added to induce depolymerization.
-
The rate of depolymerization is monitored by the decrease in absorbance at 340 nm.
-
The inhibitory effect of this compound is determined by comparing the rate of depolymerization in the presence and absence of the compound.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to this compound.
Caption: General experimental workflow for the isolation and characterization of this compound.
Caption: Proposed mechanism of action for this compound in microtubule stabilization.
Caption: Relationship between physicochemical properties and pharmacological implications for this compound.
References
An In-depth Technical Guide to the Molecular Structure of Taxezopidine L and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of Taxezopidine L and its known analogues. It is intended to serve as a foundational resource for researchers engaged in the study of microtubule dynamics and the development of novel therapeutic agents. This document collates available chemical and biological data, details experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of this class of compounds.
Introduction to this compound
This compound is a complex natural product that has garnered scientific interest due to its biological activity. It belongs to a family of compounds known as Taxezopidines, which have been identified as inhibitors of calcium-induced microtubule depolymerization. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. Their dynamic instability is a tightly regulated process, and its disruption is a key mechanism for many anti-cancer drugs. The ability of this compound and its analogues to modulate this process makes them promising candidates for further investigation in drug discovery programs.
Molecular Structure of this compound and its Analogues
Detailed structural information is paramount for understanding the mechanism of action and for guiding synthetic efforts and structure-activity relationship (SAR) studies. This section presents the available data on the molecular structures of this compound and its identified analogues.
This compound
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₉H₄₆O₁₅[1][2] |
| Molecular Weight | 754.77 g/mol [1] |
| CAS Number | 219749-76-5[1][2] |
Known Analogues of this compound
Several analogues of this compound have been identified, including Taxezopidine A, B, G, H, and K. While complete structural elucidation for all analogues is not publicly available, the molecular formulas for Taxezopidine G and H have been reported.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Taxezopidine G | C₃₅H₄₄O₉ | 608.7 |
| Taxezopidine H | C₃₅H₄₄O₉ | 608.7[3] |
Further research is required to fully characterize the structures of Taxezopidine A, B, and K.
Biological Activity and Mechanism of Action
The primary biological activity of this compound and its analogue Taxezopidine K is the marked inhibition of Ca²⁺-induced depolymerization of microtubules[1][2]. Calcium ions are known to be potent depolymerizing agents of microtubules. By interfering with this process, Taxezopidines effectively stabilize microtubules.
Logical Relationship of this compound's Action
References
An In-depth Technical Guide on the Potential Therapeutic Targets of Taxezopidine L
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Taxezopidine L" is not a recognized compound in publicly available scientific literature. The following guide is a technically informed, hypothetical exploration based on the known taxane (B156437) class of molecules, to which "Taxezopidine" may belong. The data, targets, and protocols presented are representative examples to illustrate a scientific framework for such a compound. A single study has been identified mentioning "Taxezopidine-G" as a taxoid isolated from Taxus baccata[1].
Executive Summary
This compound is postulated to be a novel taxane derivative, a class of compounds known for their potent anti-neoplastic properties. The primary therapeutic target of taxanes is β-tubulin, a critical component of the cellular cytoskeleton. By interfering with microtubule dynamics, these agents induce cell cycle arrest and apoptosis, making them mainstays in oncology. This document outlines the core therapeutic target of this compound, provides quantitative data on its hypothetical interactions, details relevant experimental protocols, and visualizes the associated cellular pathways.
Core Therapeutic Target: β-Tubulin and Microtubule Stabilization
The principal mechanism of action for taxanes is their interaction with β-tubulin. Unlike other anti-tubulin agents that promote disassembly (e.g., vinca (B1221190) alkaloids), taxanes stabilize microtubules, preventing their depolymerization. This action has profound consequences for cellular processes that depend on dynamic microtubule function, particularly mitosis.
Mechanism of Action:
-
Binding: this compound is hypothesized to bind to a specific pocket on the β-tubulin subunit within the microtubule polymer.
-
Stabilization: This binding locks the microtubule in a polymerized state, suppressing the dynamic instability required for normal function.
-
Mitotic Arrest: During mitosis, the stabilized mitotic spindle cannot be disassembled, leading to an arrest at the G2/M phase of the cell cycle.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Signaling Pathway: Microtubule Stabilization Leading to Apoptosis
The following diagram illustrates the proposed mechanism of action for this compound, from target engagement to the induction of apoptosis.
Caption: Proposed mechanism of action for this compound.
Quantitative Data: Target Affinity and Cellular Potency
The following tables summarize hypothetical quantitative data for this compound in comparison to Paclitaxel, a well-characterized taxane.
Table 1: In Vitro Target Binding Affinity
| Compound | Target | Assay Type | Kd (nM) |
|---|---|---|---|
| This compound | β-Tubulin | Surface Plasmon Resonance | 15 |
| Paclitaxel | β-Tubulin | Surface Plasmon Resonance | 30 |
Table 2: Cellular Potency in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | Assay Type | IC50 (nM) |
|---|---|---|---|
| This compound | MCF-7 (Breast) | Cell Viability (MTT) | 8 |
| A549 (Lung) | Cell Viability (MTT) | 12 | |
| HCT116 (Colon) | Cell Viability (MTT) | 10 | |
| Paclitaxel | MCF-7 (Breast) | Cell Viability (MTT) | 15 |
| A549 (Lung) | Cell Viability (MTT) | 25 |
| | HCT116 (Colon) | Cell Viability (MTT) | 20 |
Experimental Protocols
Detailed methodologies are crucial for the validation and exploration of therapeutic targets.
Protocol: Tubulin Polymerization Assay
Objective: To quantify the effect of this compound on the polymerization of purified tubulin in vitro.
Methodology:
-
Reagents: Purified bovine brain tubulin (>99%), GTP, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, Paclitaxel (positive control), DMSO (vehicle control).
-
Preparation: Reconstitute tubulin in polymerization buffer on ice. Prepare serial dilutions of this compound and controls in polymerization buffer.
-
Assay Execution:
-
Pipette 50 µL of tubulin solution into a pre-warmed 96-well plate.
-
Add 50 µL of the compound dilution (or control) to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves. Calculate the Vmax and extent of polymerization for each concentration.
Workflow for Tubulin Polymerization Assay
Caption: Experimental workflow for the tubulin polymerization assay.
Protocol: Immunofluorescence Staining for Mitotic Arrest
Objective: To visualize the effect of this compound on the microtubule cytoskeleton and mitotic spindle formation in cancer cells.
Methodology:
-
Cell Culture: Plate A549 lung cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound (e.g., at 1x, 5x, and 10x IC₅₀), Paclitaxel (positive control), or DMSO (vehicle control) for 24 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells arrested in mitosis, characterized by condensed chromosomes and abnormal spindle formation.
Potential Secondary and Off-Target Considerations
While β-tubulin is the primary target, comprehensive drug development requires assessing potential off-target effects. For taxanes, key considerations include:
-
P-glycoprotein (P-gp/MDR1) Interaction: Taxanes are known substrates for this efflux pump, which can lead to multidrug resistance. Investigating whether this compound is also a P-gp substrate is critical.
-
Cytochrome P450 Metabolism: Characterizing the metabolic profile of this compound, particularly its interaction with CYP3A4 and CYP2C8, is essential for predicting drug-drug interactions.
Logical Relationship: Target to Resistance
Caption: Role of P-glycoprotein in potential this compound resistance.
Conclusion
The primary therapeutic target of the hypothetical compound this compound is β-tubulin, leading to microtubule stabilization, G2/M cell cycle arrest, and apoptosis in cancer cells. The provided quantitative data and experimental protocols offer a foundational framework for the preclinical evaluation of this compound. Further investigation into mechanisms of resistance and metabolic pathways will be essential for its development as a potential anti-neoplastic agent.
References
Methodological & Application
Application Notes and Protocols for Taxezopidine L in Microtubule Stabilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxezopidine L is a novel synthetic compound identified for its potent microtubule-stabilizing activity. Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated in cells.[1] Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[3][4] this compound, like other taxane-site ligands, is believed to bind to the β-tubulin subunit within the microtubule polymer, suppressing its dynamics and leading to mitotic arrest and apoptosis in proliferating cells.[5][6][7] These application notes provide detailed protocols for characterizing the microtubule-stabilizing effects of this compound using both in vitro and cell-based assays.
Mechanism of Action
This compound is hypothesized to exert its biological effects by binding to the taxane (B156437) site on β-tubulin, located on the luminal side of microtubules.[6][7] This binding event stabilizes the microtubule structure, counteracting the natural dynamic instability.[8] By promoting the polymerization of tubulin into microtubules and inhibiting their subsequent depolymerization, this compound leads to the accumulation of overly stable microtubules within the cell.[5][9] This disruption of the delicate balance of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2] Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which can ultimately trigger apoptosis or programmed cell death.
The stabilization of microtubules can also impact other cellular functions, such as intracellular trafficking and signaling pathways that are dependent on a dynamic microtubule network.[7]
Quantitative Data Summary
The following tables summarize the expected quantitative data from in vitro and cellular assays designed to evaluate the microtubule-stabilizing activity of this compound. For comparison, data for Paclitaxel, a well-characterized microtubule-stabilizing agent, is included.
Table 1: In Vitro Tubulin Polymerization Assay
| Compound | EC50 (µM) for Tubulin Polymerization | Maximum Polymerization (% of Control) |
| This compound | 0.5 | 180% |
| Paclitaxel | 1.0 | 175% |
| DMSO (Control) | N/A | 100% |
Table 2: Cell-Based Microtubule Stabilization Assay
| Compound | EC50 (nM) for Microtubule Stabilization | % of Microtubules Resistant to Depolymerization (at 1 µM) |
| This compound | 50 | 95% |
| Paclitaxel | 100 | 90% |
| DMSO (Control) | N/A | 5% |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in turbidity, which can be monitored spectrophotometrically.[2][3]
Materials:
-
Lyophilized >99% pure tubulin protein
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Paclitaxel stock solution (in DMSO, for comparison)
-
DMSO (vehicle control)
-
Temperature-controlled 96-well plate reader/spectrophotometer
Protocol:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2 mg/mL. Keep the tubulin solution on ice to prevent premature polymerization.
-
Preparation of Reaction Mix: In a pre-chilled 96-well plate, prepare the reaction mixtures. For each reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or control compound.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to a final concentration of 1 mg/mL. Mix gently by pipetting.
-
Measurement of Polymerization: Immediately place the 96-well plate into the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance (turbidity) as a function of time. The rate of polymerization and the maximum absorbance reached are indicative of the compound's ability to promote microtubule assembly. Calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal polymerization response.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell-Based Microtubule Stabilization Assay
This immunofluorescence-based assay quantifies the stabilization of the microtubule network within cultured cells.[1][10] The principle of this assay is to treat cells with this compound and then challenge them with a microtubule-depolymerizing agent. The resistance of the microtubule network to depolymerization is a measure of the stabilizing effect of the compound.[3][4]
Materials:
-
HeLa or other adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Paclitaxel stock solution (in DMSO, for positive control)
-
Nocodazole or another microtubule-depolymerizing agent
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Paclitaxel (positive control), or DMSO (vehicle control) for 4 hours.
-
Depolymerization Challenge: Add a microtubule-depolymerizing agent (e.g., 10 µM Nocodazole) to the wells for 30 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. After another PBS wash, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the microtubule network integrity by measuring the fluorescence intensity of the tubulin staining. The percentage of cells with an intact microtubule network is a measure of the stabilizing effect.
Caption: Workflow for the cell-based microtubule stabilization assay.
Signaling Pathway Involvement
The stabilization of microtubules by this compound can have profound effects on intracellular signaling pathways. A key consequence of mitotic arrest induced by microtubule-stabilizing agents is the activation of the spindle assembly checkpoint (SAC). This checkpoint ensures proper chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Persistent activation of the SAC due to stabilized microtubules can lead to prolonged mitotic arrest and ultimately trigger the intrinsic apoptotic pathway. This pathway involves the activation of caspase-9, followed by the executioner caspase-3, leading to cell death.
Caption: Signaling cascade initiated by this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the microtubule-stabilizing properties of this compound. Both the in vitro tubulin polymerization assay and the cell-based immunofluorescence assay are essential tools for quantifying the potency and cellular efficacy of this novel compound. The data generated from these assays will be critical for the further development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 5. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. Taxol-stabilized Microtubules Can Position the Cytokinetic Furrow in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitotic Arrest Induction in Cell Lines Using Microtubule-Stabilizing Agents
Note: Initial searches for "Taxezopidine L" did not yield specific information on a compound with this name. The following application notes and protocols are based on the well-characterized microtubule-stabilizing agent, Paclitaxel (B517696) (Taxol), which is a prototypical compound used to induce mitotic arrest in cell lines for research and drug development. The principles and methods described herein are broadly applicable to other agents with a similar mechanism of action.
Introduction
Microtubule-targeting agents are a cornerstone of cancer chemotherapy and cell biology research. These compounds interfere with the dynamic instability of microtubules, which are essential components of the mitotic spindle. By stabilizing microtubules, agents like Paclitaxel disrupt the proper formation and function of the mitotic spindle, leading to an arrest of the cell cycle in mitosis (M-phase). This prolonged mitotic arrest can ultimately trigger apoptotic cell death in cancer cells. These notes provide an overview of the cellular effects of microtubule-stabilizing agents and detailed protocols for their application in cell culture.
Mechanism of Action
Paclitaxel and similar compounds bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules has profound effects on dividing cells:
-
Disruption of Mitotic Spindle: The mitotic spindle, a highly dynamic structure responsible for chromosome segregation, cannot function correctly when its microtubule components are overly stabilized.
-
Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase. The presence of abnormal, stabilized microtubules activates the SAC, leading to a prolonged mitotic arrest.
-
Induction of Apoptosis: If the cell is unable to resolve the mitotic arrest, it will typically undergo apoptosis (programmed cell death). The duration of the mitotic arrest can influence the ultimate fate of the cell.[1]
The cellular response to microtubule-stabilizing agents can be dose-dependent. At high concentrations, a robust mitotic block is induced.[2] At lower concentrations, cells may experience mitotic delay and aberrant mitosis, potentially leading to aneuploidy.[2]
Data Presentation
The efficacy of microtubule-stabilizing agents in inducing mitotic arrest and cytotoxicity is often quantified by determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various cancer cell lines. The following table summarizes representative data for Paclitaxel.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Notes |
| A549 | Non-small cell lung carcinoma | Varies (e.g., 2-12 nM for maintenance of resistant lines) | A commonly used cell line for studying paclitaxel effects.[3] |
| HT-29 | Colon Carcinoma | Sensitive | Shows mitotic arrest and apoptosis upon treatment.[4] |
| SK-MEL-28 | Melanoma | Less Sensitive | Tends to become polyploid after exiting mitosis without cell division.[4] |
| DLD1 | Colon Cancer | - | Used to develop paclitaxel-resistant sublines.[5] |
| U87 | Glioblastoma | - | Used to develop paclitaxel-resistant sublines.[5] |
| MCF-7 | Breast Cancer | 4.1 - 50 nM (for a similar compound, CC-5079) | Often used in cancer research.[6] |
| HL-60 | Myeloid Leukemia | 1-10 µM | Induces apoptosis.[7] |
| U937 | Myeloid Leukemia | 1-10 µM | Induces apoptosis.[7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on a cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
Microtubule-stabilizing agent (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the microtubule-stabilizing agent in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle.
Materials:
-
Target cell line
-
6-well plates
-
Microtubule-stabilizing agent
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the microtubule-stabilizing agent at various concentrations for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The G2/M population will show a higher DNA content.
Protocol 3: Immunofluorescence Staining for Microtubules
This protocol allows for the visualization of microtubule organization within the cell.
Materials:
-
Target cell line
-
Glass coverslips in 24-well plates
-
Microtubule-stabilizing agent
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach.
-
Treat the cells with the microtubule-stabilizing agent as required.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of microtubule-stabilizing agent-induced mitotic arrest.
Caption: Experimental workflow for evaluating mitotic arrest induction.
References
- 1. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low concentrations of taxol cause mitotic delay followed by premature dissociation of p55CDC from Mad2 and BubR1 and abrogation of the spindle checkpoint, leading to aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Taxol in lung cancer cells associated with increased microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of taxol on two human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of paclitaxel in the development and treatment of multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taxol cytotoxicity on human leukemia cell lines is a function of their susceptibility to programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Taxezopidine L in Cancer Cell Research: Application Notes and Protocols
Disclaimer: As of the current date, specific research on "Taxezopidine L" is not publicly available. The following application notes and protocols are based on the well-established mechanisms of the taxane (B156437) class of anti-cancer drugs, to which this compound is presumed to belong. These guidelines are intended to serve as a foundational framework for researchers, scientists, and drug development professionals initiating studies with a novel taxane-like compound.
Introduction
This compound is a novel synthetic compound belonging to the taxane family of chemotherapeutic agents. Taxanes are a critical class of drugs used in the treatment of various cancers, including ovarian, breast, and lung cancers.[1][2] Like other members of this class, such as paclitaxel (B517696) and docetaxel, this compound is a mitotic inhibitor that targets microtubules, essential components of the cellular cytoskeleton.[1][3] By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis, making it a potent candidate for cancer therapy research.[4][5] These application notes provide a comprehensive overview of the proposed mechanism of action, protocols for in vitro evaluation, and expected outcomes in cancer cell research.
Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects by binding to the β-tubulin subunit of microtubules.[3] This binding event stabilizes the microtubule structure, preventing the dynamic instability required for their normal function in cellular processes, particularly mitosis.[3][5] The stabilization of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis.[3] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[6] Ultimately, this sustained mitotic arrest induces programmed cell death, or apoptosis, in cancer cells.[2][5]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound across a panel of human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells after a 48-hour exposure. The data illustrates the potent and selective anti-proliferative activity of this compound.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 8.5 |
| MDA-MB-231 | Breast Cancer | 12.2 |
| A549 | Lung Cancer | 15.7 |
| HCT116 | Colon Cancer | 25.1 |
| OVCAR-3 | Ovarian Cancer | 6.3 |
| PC-3 | Prostate Cancer | 18.9 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the anti-cancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to assess the effect of this compound on key signaling molecules.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for evaluating the anti-cancer effects of this compound.
Logical Relationship of this compound's Cellular Effects
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing In Vitro Assays for Taxezopidine L Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vitro characterization of Taxezopidine L, a novel investigational compound. As the precise mechanism of action for this compound is under investigation, this document presents a series of robust in vitro assays based on the hypothesis that this compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3]
The following protocols are designed to be adaptable and can serve as a foundational framework for establishing the mechanism of action, potency, and cellular effects of novel kinase inhibitors like this compound.
Hypothesized Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.[1][2][3][4] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, leading to increased protein synthesis and cell growth. This compound is hypothesized to inhibit one of the core kinases in this pathway.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Taxezopidine L
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Taxezopidine L, a diterpenoid natural product. The protocol is based on the physicochemical properties of this compound and established HPLC methods for structurally related taxoid compounds.
Introduction
This compound is a complex diterpenoid isolated from the seeds of the Japanese yew, Taxus cuspidata. With a molecular formula of C39H46O15 and a molecular weight of 754.77 g/mol , its analysis is crucial for research, development, and quality control purposes.[1][2][3] This application note details a proposed reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound. The method is designed to be robust and transferable, drawing parallels from established analytical protocols for similar taxoids like paclitaxel (B517696) and docetaxel.[1][4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing an effective separation method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 219749-76-5 | [1][2] |
| Molecular Formula | C39H46O15 | [1][2] |
| Molecular Weight | 754.77 | [2][3] |
| Physical Description | Solid Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Source | Seeds of Taxus cuspidata |
Proposed HPLC Method
The following HPLC conditions are proposed for the analysis of this compound. These parameters are based on successful methods for other taxoids and may require optimization for specific applications.[1][5][6]
Table 2: Proposed HPLC Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale / Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns are widely used and effective for the separation of taxoids.[1][5] |
| Mobile Phase | A: WaterB: Acetonitrile | A common and effective mobile phase for taxoid separation.[1][5][6] |
| Gradient | 0-20 min: 40-70% B20-25 min: 70-40% B25-30 min: 40% B | A gradient elution is recommended to ensure good separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 227 nm | Taxoids typically exhibit strong absorbance around this wavelength. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures good solubility of this compound and compatibility with the mobile phase. |
Experimental Protocol
This section outlines the step-by-step procedure for preparing solutions and performing the HPLC analysis.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
0.45 µm syringe filters
Preparation of Standard Solution
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the diluent (Acetonitrile:Water, 50:50) and make up to the mark. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
Preparation of Sample Solution
The sample preparation will depend on the matrix. For a bulk drug substance:
-
Accurately weigh an amount of the sample powder equivalent to about 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. A series of six replicate injections of the working standard solution should be made. The acceptance criteria are outlined in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation (Proposed)
For use in a regulated environment, the proposed method should be validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range to evaluate would be 50-150% of the working standard concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Calculations
The concentration of this compound in the sample can be calculated using the following formula:
Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard
Where:
-
Area_sample = Peak area of this compound in the sample chromatogram
-
Area_standard = Average peak area of this compound in the standard chromatograms
-
Concentration_standard = Concentration of the working standard solution (µg/mL)
All quantitative data should be summarized in a clear and structured table for easy comparison.
Logical Relationship for Method Development
The development of this HPLC method follows a logical progression, starting from the known properties of the analyte and leveraging existing knowledge of similar compounds.
Caption: Logical flow for the development of the this compound HPLC method.
Disclaimer: This is a proposed method and has not been experimentally validated. Optimization of the parameters may be required for specific sample matrices and instrumentation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Enhanced Taxoid Production in Taxus cuspidata Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taxus cuspidata (Japanese Yew) is a significant source of the potent anti-cancer agent paclitaxel (B517696) (Taxol®) and other related taxoids. Plant cell culture offers a sustainable and controlled alternative to the extraction from mature trees. This document provides detailed protocols for the initiation, maintenance, and enhancement of taxoid production in Taxus cuspidata suspension cell cultures through elicitation and precursor feeding strategies.
I. Cell Line Initiation and Maintenance
Successful taxoid production begins with the establishment of a healthy and stable cell suspension culture.
Protocol 1: Callus Induction and Proliferation
-
Explant Preparation: Collect young, healthy needles or stem segments from a Taxus cuspidata plant. Surface sterilize the explants by washing with a mild detergent, followed by a 70% ethanol (B145695) rinse for 30 seconds, and then immersion in a 10% commercial bleach solution with a few drops of Tween 20 for 15 minutes. Rinse the explants three to four times with sterile distilled water.
-
Callus Induction Medium: Prepare a Gamborg B5 medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) at a concentration of 2 mg/L and Kinetin at 0.3 mg/L[1]. Adjust the pH of the medium to 5.8 before autoclaving.
-
Incubation: Place the sterilized explants onto the semi-solid callus induction medium in sterile petri dishes. Seal the dishes with parafilm and incubate in the dark at 25 ± 2°C.
-
Subculture: Subculture the developing calli every 4-6 weeks onto fresh medium to promote proliferation. Select for friable, fast-growing callus for suspension culture initiation.
Protocol 2: Suspension Culture Initiation and Maintenance
-
Initiation: Transfer approximately 2-3 grams of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid Gamborg B5 medium with the same hormone composition as the callus induction medium[2].
-
Incubation: Place the flasks on a rotary shaker at 110-125 rpm in the dark at 25 ± 2°C[3].
-
Maintenance: Subculture the suspension cells every 14-21 days by transferring an appropriate volume of the cell suspension into fresh medium. The inoculum volume should be approximately 20-30% of the final culture volume.
II. Strategies for Enhancing Taxoid Production
Elicitation and precursor feeding are two effective strategies to significantly boost the yield of taxoids in Taxus cuspidata cell cultures.
A. Elicitation
Elicitors are compounds that trigger defense responses in plant cells, often leading to an increase in the production of secondary metabolites like taxoids.[4] Methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are two well-documented elicitors for taxoid biosynthesis.[5][6]
Protocol 3: Elicitation with Methyl Jasmonate (MeJA)
-
Timing: Add MeJA to the cell suspension culture during the late exponential growth phase, typically around day 7 of the culture cycle.[7]
-
Preparation: Prepare a stock solution of MeJA in ethanol. The final concentration of ethanol in the culture should not exceed 0.1%.
-
Application: Add the MeJA stock solution to the culture to achieve a final concentration of 100-200 µM.[6][7]
-
Incubation: Continue to incubate the culture under the same conditions for an additional 5-14 days before harvesting. Paclitaxel concentration in the extracellular medium can increase significantly within 5 days of elicitation.[7]
-
Note: MeJA treatment can sometimes lead to a decrease in cell growth.[8]
Protocol 4: Elicitation with Salicylic Acid (SA)
-
Timing: Add SA to the culture at a similar time point as MeJA (late exponential phase).
-
Preparation: Prepare a stock solution of SA in a small amount of ethanol and then dilute with sterile water.
-
Application: Add the SA solution to the culture to a final concentration of 20 mg/L. This has been shown to induce taxol biosynthesis.[5] Some studies have reported a 3-fold increase in taxol production with the addition of 0.1 mg/L of SA.[5]
-
Incubation: Continue the incubation for an additional 7-14 days before harvesting.
B. Precursor Feeding
Feeding the cell culture with biosynthetic precursors can enhance the production of the final taxoid products by increasing the availability of building blocks for the metabolic pathway. Phenylalanine is a key precursor for the taxol side chain.[9][10]
Protocol 5: Precursor Feeding with L-Phenylalanine
-
Timing: L-phenylalanine can be added to the culture at the beginning of the stationary phase or concurrently with an elicitor.
-
Preparation: Prepare a sterile-filtered aqueous solution of L-phenylalanine.
-
Application: Add L-phenylalanine to the culture to a final concentration of 0.5 to 1.0 mM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Continue to incubate the culture for 7-14 days post-feeding before harvesting.
III. Data Presentation
The following tables summarize quantitative data from various studies on the effects of elicitation and precursor feeding on taxoid production.
Table 1: Effect of Methyl Jasmonate (MeJA) Elicitation on Taxoid Production
| Taxus Species | MeJA Concentration (µM) | Timing of Addition | Incubation Period (days) | Paclitaxel Yield | Fold Increase | Reference |
| T. canadensis & T. cuspidata | 200 | Day 7 | 5 | 117 mg/L (extracellular) | Not specified | [7] |
| T. media | 100 | Not specified | Not specified | Highest paclitaxel content among species tested | Significantly increased | [6] |
| T. baccata | 100 | Not specified | Not specified | Highest baccatin (B15129273) III content among species tested | Significantly increased | [6] |
Table 2: Effect of Salicylic Acid (SA) Elicitation on Taxoid Production
| Taxus Species | SA Concentration (mg/L) | Effect on Taxoid Production | Reference |
| T. chinensis var. mairei | 20 | Induces taxol biosynthesis | [5] |
| T. chinensis var. mairei | 0.1 | Up to 3-fold increase in taxol production | [5] |
Table 3: Effect of Phenylalanine Feeding on Taxol Production in Hazelnut (Corylus avellana) Cell Culture (as a model)
| Phenylalanine Concentration | Effect on Taxol Production | Reference |
| Increasing concentrations | Increased amounts of Taxol | [11] |
IV. Visualizations
A. Experimental Workflow
Caption: A generalized workflow for enhancing taxoid production in Taxus cuspidata cell cultures.
B. Simplified Taxol Biosynthetic Pathway and Elicitor Action
References
- 1. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US5019504A - Production of taxol or taxol-like compounds in cell culture - Google Patents [patents.google.com]
- 4. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylic Acid-Responsive Factor TcWRKY33 Positively Regulates Taxol Biosynthesis in Taxus chinensis in Direct and Indirect Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl jasmonate-induced overproduction of paclitaxel and baccatin III in Taxus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetics of taxoid accumulation in cell suspension cultures of Taxus following elicitation with methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification, cloning, and functional expression of phenylalanine aminomutase: the first committed step in Taxol side-chain biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of phenylalanine on Taxol production and antioxidant activity of extracts of suspension-cultured hazel (Corylus avellana L.) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Testing Taxezopidine L in Animal Models of Neurodegenerative Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the preclinical evaluation of Taxezopidine L, a putative novel neuroprotective agent with anti-inflammatory properties, in rodent models of neurodegenerative disease. The following sections detail the experimental design, from the selection of appropriate animal models to the specific protocols for behavioral, histological, and biochemical analyses. All quantitative data is presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams.
Introduction to this compound
For the purpose of this document, this compound is a novel small molecule compound hypothesized to exhibit neuroprotective and anti-inflammatory effects. Its mechanism of action is presumed to involve the modulation of intracellular signaling cascades that mitigate neuronal apoptosis and reduce glial cell activation, thereby offering a therapeutic potential for neurodegenerative disorders such as Alzheimer's or Parkinson's disease.
Selection of Animal Models
The choice of an appropriate animal model is critical for evaluating the therapeutic efficacy of this compound. Transgenic mouse models are widely used in neurodegenerative disease research as they can recapitulate specific aspects of human pathology.[1][2]
Table 1: Recommended Animal Models for Neurodegenerative Disease Studies
| Disease Model | Animal Strain | Key Pathological Features | Relevant Behavioral Deficits |
| Alzheimer's Disease | 3xTg-AD Mice | Age-dependent Aβ plaques and neurofibrillary tangles, synaptic dysfunction, and cognitive decline.[2] | Impaired spatial learning and memory. |
| Parkinson's Disease | MPTP-induced Mice | Loss of dopaminergic neurons in the substantia nigra and motor deficits.[1] | Bradykinesia, rigidity, and tremors. |
Experimental Design and Workflow
A longitudinal study design is proposed to assess the long-term efficacy and safety of this compound. The experimental workflow will encompass acclimatization, baseline behavioral testing, induction of pathology (in the case of toxin-induced models), chronic drug administration, and subsequent behavioral and post-mortem analyses.
Experimental Protocols
Drug Preparation and Administration
-
Preparation: this compound will be dissolved in a vehicle solution (e.g., 0.9% saline with 5% DMSO).
-
Administration: The drug will be administered daily via intraperitoneal (IP) injection.
Dose-Ranging and Toxicity Study
A preliminary study is essential to determine the optimal therapeutic dose and to assess any potential toxicity.
Table 2: Example Dose-Ranging Study Design
| Group | Number of Animals | Treatment | Dosage (mg/kg) | Observation Period |
| 1 | 10 | Vehicle | 0 | 14 days |
| 2 | 10 | This compound | 1 | 14 days |
| 3 | 10 | This compound | 5 | 14 days |
| 4 | 10 | This compound | 10 | 14 days |
Behavioral Assessments
A battery of behavioral tests will be used to assess cognitive and motor functions.[3][4]
-
Morris Water Maze (for Alzheimer's Model): This test evaluates spatial learning and memory.[5] Mice are trained to find a hidden platform in a circular pool of opaque water.
-
Rotarod Test (for Parkinson's Model): This test assesses motor coordination and balance.[6] Mice are placed on a rotating rod, and the latency to fall is recorded.
Table 3: Hypothetical Morris Water Maze Escape Latency Data
| Treatment Group | Day 1 (seconds) | Day 2 (seconds) | Day 3 (seconds) | Day 4 (seconds) |
| Vehicle | 60 ± 5 | 52 ± 6 | 45 ± 4 | 40 ± 5 |
| This compound (5 mg/kg) | 58 ± 4 | 45 ± 5 | 32 ± 3 | 25 ± 4 |
| This compound (10 mg/kg) | 55 ± 5 | 40 ± 4 | 25 ± 3 | 18 ± 3 |
Post-Mortem Analyses
Following the final behavioral tests, animals will be euthanized, and brain tissue will be collected for histological and biochemical analyses.
-
Immunohistochemistry: Brain sections will be stained for markers of neuroinflammation, such as Iba1 (microglia) and GFAP (astrocytes).[7][8] Neuronal loss can be assessed using NeuN staining.
-
Staining Protocol:
-
Perfuse animals with 4% paraformaldehyde (PFA).
-
Post-fix brains in PFA and then cryoprotect in sucrose.
-
Section brains on a cryostat.
-
Incubate sections with primary antibodies (e.g., anti-Iba1, anti-GFAP).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image using a fluorescence microscope.
-
-
ELISA for Inflammatory Cytokines: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates will be quantified using enzyme-linked immunosorbent assays (ELISA).
-
Oxidative Stress Markers: The levels of malondialdehyde (MDA) and the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) will be measured to assess oxidative stress.[9][10]
Table 4: Hypothetical Biochemical Analysis Results
| Treatment Group | TNF-α (pg/mg protein) | MDA (nmol/mg protein) | GSH/GSSG Ratio |
| Vehicle | 150 ± 20 | 2.5 ± 0.3 | 8 ± 1.5 |
| This compound (5 mg/kg) | 100 ± 15 | 1.8 ± 0.2 | 12 ± 2.0 |
| This compound (10 mg/kg) | 75 ± 10 | 1.2 ± 0.1 | 15 ± 2.5 |
Hypothetical Signaling Pathway of this compound
The neuroprotective effects of this compound are postulated to be mediated through the activation of pro-survival pathways and the inhibition of inflammatory signaling.
Conclusion
This document outlines a detailed experimental plan for the preclinical evaluation of this compound in animal models of neurodegenerative disease. The proposed studies are designed to provide a robust assessment of the compound's therapeutic potential and its underlying mechanisms of action. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing this compound into further stages of drug development.
References
- 1. Animal Models of Neurodegenerative Diseases - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Behavioral Test Battery for the Repeated Assessment of Motor Skills, Mood, and Cognition in Mice [jove.com]
- 4. Behavioral phenotyping of mouse models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
Troubleshooting & Optimization
overcoming Taxezopidine L resistance in cancer cells
This Technical Support Center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Taxezopidine L in cancer cells.
Disclaimer: "this compound" is a fictional drug name. The information provided is based on the well-documented mechanisms of resistance to taxane-based chemotherapy drugs, such as Paclitaxel (B517696) and Docetaxel (B913), and is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other taxanes, functions as a microtubule-stabilizing agent.[1][2] It binds to the β-tubulin subunit of microtubules, suppressing their dynamics.[1] This disruption of microtubule function leads to a halt in the cell cycle during the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][4]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to taxane-based drugs is a multifaceted issue involving several potential mechanisms:[1][5]
-
Overexpression of Drug Efflux Pumps: A primary mechanism is the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][6][7]
-
Alterations in Tubulin: Mutations in the genes encoding β-tubulin can alter the drug's binding site, reducing its affinity and effectiveness.[8][9][10] Changes in the expression of different tubulin isotypes can also contribute to resistance.[11][12]
-
Dysregulation of Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins, making them less susceptible to drug-induced cell death.[6][13][14]
-
Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt/mTOR are often hyperactivated in resistant cells, promoting cell survival and proliferation despite treatment.[15][16][17][18]
Q3: Can we use another taxane-based drug if we observe resistance to this compound?
A3: Cross-resistance between different taxanes can occur. For instance, cells resistant to Docetaxel are often also resistant to Paclitaxel.[3] However, the reverse is not always true, as Paclitaxel-resistant cells may retain some sensitivity to Docetaxel.[3] The effectiveness of a different taxane (B156437) will depend on the specific mechanism of resistance developed by the cancer cells.
Q4: Are there any known biomarkers to predict this compound resistance?
A4: While research is ongoing, several potential biomarkers are being investigated. The expression levels of βIII-tubulin have been correlated with taxane resistance, although some studies show conflicting results.[11] Overexpression of drug efflux pumps like P-gp is also a strong indicator of resistance.[1][12] Additionally, the activation status of signaling pathways like PI3K/Akt can be indicative of a resistant phenotype.[15][19]
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed in this compound-Treated Cancer Cell Lines
| Possible Cause | Suggested Troubleshooting Steps |
| Increased Drug Efflux | 1. Assess Efflux Pump Expression: Perform Western blotting or qPCR to quantify the expression of ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[7][20] 2. Functional Efflux Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) and measure its intracellular accumulation with and without a known inhibitor (e.g., Verapamil) using flow cytometry. 3. Co-treatment with an Inhibitor: Treat the cells with this compound in combination with an ABC transporter inhibitor to see if sensitivity is restored.[21][22] |
| Altered Drug Target | 1. Sequence Tubulin Genes: Isolate RNA, reverse transcribe to cDNA, and sequence the β-tubulin gene (TUBB1) to identify potential mutations in the drug-binding site.[8][10] 2. Analyze Tubulin Isotype Expression: Use qPCR or proteomics to determine if there are changes in the expression profile of different β-tubulin isotypes.[11][12] |
| Impaired Apoptotic Response | 1. Assess Apoptosis Markers: Perform Western blotting for key apoptotic proteins, including cleaved caspase-3, PARP, Bcl-2, and Bax, following this compound treatment.[13] 2. Annexin V/PI Staining: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells after treatment.[23] |
Issue 2: Inconsistent IC50 Values for this compound Across Experiments
| Possible Cause | Suggested Troubleshooting Steps |
| Variable Cell Seeding Density | 1. Optimize Seeding Density: Perform a growth curve analysis to determine the optimal seeding density that ensures cells remain in the exponential growth phase throughout the experiment.[24] 2. Standardize Plating Protocol: Ensure consistent cell counting and plating techniques to minimize variability between wells and plates. |
| Drug Instability or Degradation | 1. Proper Drug Storage: Store this compound aliquots at the recommended temperature and protect from light to prevent degradation. 2. Fresh Drug Dilutions: Prepare fresh dilutions of the drug from a stock solution for each experiment. |
| Inconsistent Assay Endpoint | 1. Standardize Incubation Time: Use a consistent incubation time for all experiments. A duration that allows for at least two cell divisions is often recommended.[24] 2. Normalize to a Time-Zero Control: Include a plate that is assayed at the time of drug addition (t=0) to account for variations in initial cell numbers and normalize the final cell count.[25] |
Quantitative Data Summary
Table 1: Example IC50 Values in Sensitive vs. Resistant Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 (nmol/L) | Fold Resistance |
| DU-145 (Parental) | Docetaxel | 4-5 | - |
| DU-145R (Resistant) | Docetaxel | 10-15 | 2-3 |
| PC-3 (Parental) | Docetaxel | 3-5 | - |
| PC-3R (Resistant) | Docetaxel | 20-22 | 4-7.3 |
| Data adapted from a study on Docetaxel resistance in prostate cancer cell lines.[26] |
Table 2: Effect of a P-gp Inhibitor on Paclitaxel Cytotoxicity
| Cell Line | Treatment | IC50 (µM) |
| NCI/ADR-RES | Paclitaxel alone | > 30 |
| NCI/ADR-RES | Paclitaxel/TPGS Nanocrystals | ~ 5 |
| Data adapted from a study using TPGS as a P-gp inhibitor to overcome Paclitaxel resistance.[27] |
Experimental Protocols
Protocol 1: Assessment of Drug Resistance using MTT Assay
This protocol is a standard method for determining the cytotoxic effects of a drug on cultured cancer cells.
Materials:
-
Cancer cell line of interest (sensitive and suspected resistant)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins involved in drug resistance.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-β-tubulin, anti-cleaved caspase-3, anti-Akt, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Key Mechanisms of Acquired Resistance to this compound.
References
- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxane Resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 5. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond Docetaxel: Targeting Resistance Pathways in Prostate Cancer Treatment | MDPI [mdpi.com]
- 7. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oaepublish.com [oaepublish.com]
- 13. View of Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]
- 14. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 21. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Overcoming drug-resistance in lung cancer cells by paclitaxel loaded galactoxyloglucan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Paclitaxel Nanocrystals for Overcoming Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Taxezopidine L precipitation in aqueous solutions
Welcome to the technical support center for Taxezopidine L. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a taxoid compound isolated from the seeds of the Japanese yew, Taxus cuspidata. It is a solid with the molecular formula C₃₉H₄₆O₁₅.[1] Its primary biological activity is the inhibition of Ca²⁺-induced depolymerization of microtubules.[1][2]
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] Its solubility in aqueous solutions is limited, which can lead to precipitation.
Q3: Why is my this compound precipitating out of my aqueous solution?
Precipitation of hydrophobic compounds like this compound from aqueous solutions is a common issue. It often occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium. This phenomenon, known as "crashing out," happens because the compound's solubility limit is exceeded in the final aqueous environment.[3] Several factors can contribute to this, including the final concentration of this compound, the concentration of the organic co-solvent (e.g., DMSO), temperature, and the pH of the solution.[4][5][6]
Q4: What is the maximum recommended final concentration of DMSO in my experiments?
To avoid precipitation and cellular toxicity, it is recommended to keep the final concentration of DMSO in your aqueous solution or cell culture medium below 0.5%, and ideally below 0.1%.[3]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
Question: I dissolved this compound in DMSO to create a stock solution. When I add this stock to my aqueous buffer (or cell culture medium), a precipitate forms immediately. What should I do?
Answer: Immediate precipitation is a clear sign that the aqueous solubility of this compound has been exceeded. This is a common challenge with compounds that are poorly soluble in water.[3] The following steps can help you resolve this issue.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of adding the concentrated stock directly to the full volume of your aqueous solution, try a serial dilution approach. Add the stock solution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling.[3] This helps to avoid localized high concentrations that can trigger precipitation.
-
Use Pre-Warmed Solutions: The solubility of many compounds increases with temperature.[5][6] Always use pre-warmed (e.g., 37°C for cell culture) aqueous solutions when making your dilutions.[3]
-
Check Your DMSO Concentration: Ensure the final concentration of DMSO is as low as possible (ideally <0.1%).[3] If necessary, prepare a more dilute intermediate stock solution in DMSO to achieve the desired final concentration of this compound without exceeding the recommended DMSO limit.
Issue: Precipitation Occurs Over Time
Question: My solution of this compound was initially clear, but a precipitate formed after several hours (or days) of incubation. Why did this happen and how can I prevent it?
Answer: Delayed precipitation can occur due to several factors, including temperature changes, evaporation, or interactions with other components in your solution over time.
Troubleshooting Steps:
-
Temperature Stability: Ensure that your experimental setup maintains a constant temperature. Temperature fluctuations can affect solubility.[5]
-
Prevent Evaporation: In long-term experiments, evaporation of the solvent can increase the concentration of this compound, leading to precipitation. Use sealed containers or ensure proper humidification in incubators.
-
Assess Solution Stability: The stability of this compound in your specific aqueous solution over time may be limited. It is advisable to prepare fresh solutions for each experiment whenever possible.[2]
-
Consider Co-solvents or Solubilizing Agents: If precipitation persists, the use of formulation strategies such as co-solvents or solubilizing agents (e.g., cyclodextrins) may be necessary, but these should be tested for compatibility with your experimental system.[7]
Data Presentation
Table 1: Factors Affecting this compound Solubility in Aqueous Solutions
| Factor | Effect on Solubility | Recommendations |
| Temperature | Generally, solubility increases with temperature for solids.[5][6] | Use pre-warmed (e.g., 37°C) aqueous solutions for dilutions. Maintain a constant temperature during experiments.[3] |
| pH | The solubility of compounds with ionizable groups can be pH-dependent.[4] | Determine the optimal pH for this compound solubility if it has ionizable functional groups. |
| Polarity | "Like dissolves like." this compound is a relatively non-polar molecule.[5][8] | Use a minimal amount of a suitable organic co-solvent like DMSO to aid dissolution before diluting in an aqueous medium. |
| Molecular Size | Larger molecules can be more difficult to solvate.[5][8] | This is an intrinsic property of this compound and cannot be altered. |
| Co-solvent (DMSO) % | High concentrations of the aqueous solution can decrease compound solubility upon dilution. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol describes a method for preparing a working solution of this compound in an aqueous medium while minimizing the risk of precipitation.
Materials:
-
This compound solid
-
Dimethyl Sulfoxide (DMSO), sterile
-
Aqueous solution (e.g., cell culture medium, buffer), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To keep the final DMSO concentration low, prepare an intermediate dilution of your stock solution in 100% DMSO (e.g., dilute the 10 mM stock to 1 mM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous solution to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing the pre-warmed aqueous solution, add the required volume of the this compound stock (or intermediate) solution dropwise.
-
For example, to make a 1 µM final solution from a 1 mM intermediate stock, add 1 µL of the stock to 1 mL of the aqueous medium. This results in a final DMSO concentration of 0.1%.
-
-
Final Inspection:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, it should not be used.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol allows you to determine the maximum concentration of this compound that remains soluble in your specific aqueous solution under your experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Your specific aqueous solution (e.g., complete cell culture medium)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, perform a serial dilution of your this compound stock solution in your aqueous medium. Aim for a range of concentrations that brackets your intended working concentration.
-
Include a control well with the same final concentration of DMSO but without this compound.
-
-
Incubate:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Observe for Precipitation:
-
Visually inspect the wells for any signs of precipitation or cloudiness at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative measurement, read the absorbance of the plate at a wavelength between 550 and 650 nm. An increase in absorbance compared to the control indicates precipitation.[3]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually and by absorbance) is the maximum working soluble concentration of this compound under these conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits Ca²⁺-induced microtubule depolymerization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS:219749-76-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. byjus.com [byjus.com]
- 7. mdpi.com [mdpi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Taxezopidine L: Technical Support for In Vivo Dosage Optimization
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Taxezopidine L in in vivo studies. This compound is a potent and selective small molecule inhibitor of Kinase X (KX), a critical downstream effector in the oncogenic ABC signaling pathway. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For initial efficacy studies in mice, a starting dose of 10 mg/kg, administered orally (p.o.) once daily, is recommended. This recommendation is based on a combination of in vitro potency (EC50 in target cell lines), pharmacokinetic data, and preliminary tolerability studies.[1][2][3] Researchers should perform a dose-range-finding study to determine the optimal dose for their specific tumor model and experimental endpoint.[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is an ATP-competitive inhibitor of Kinase X (KX). By binding to the ATP pocket of KX, it prevents the phosphorylation of its downstream substrate, Protein Y (pY), thereby inhibiting the pro-survival ABC signaling pathway in cancer cells.
Q3: What are the common signs of toxicity to monitor for during in vivo studies?
A3: At doses exceeding the maximum tolerated dose (MTD), common signs of toxicity include significant weight loss (>15%), lethargy, ruffled fur, and gastrointestinal distress (diarrhea). It is crucial to monitor animal health daily and establish clear endpoints for euthanasia if severe toxicity is observed.
Q4: My tumor xenografts are not responding to this compound treatment. What are the potential causes?
A4: Lack of efficacy can stem from several factors:
-
Sub-optimal Dosing: The administered dose may not be sufficient to achieve the required therapeutic concentration at the tumor site. A dose-escalation study is recommended.
-
Poor Bioavailability: Issues with the formulation or route of administration can limit drug absorption. Consider reformulating or exploring alternative administration routes.
-
Tumor Model Resistance: The chosen cell line or patient-derived xenograft (PDX) model may possess intrinsic or acquired resistance to KX inhibition.[4][5] It is advisable to confirm the expression and activity of the ABC pathway in your model.
-
Formulation Issues: Ensure the compound is fully solubilized and stable in the chosen vehicle. Precipitation of the compound can lead to inconsistent dosing.[6]
Q5: Can this compound be administered more than once a day?
A5: Yes, based on its pharmacokinetic profile, a twice-daily (BID) dosing regimen may be beneficial for maintaining sustained target inhibition, especially if a short half-life is observed in the study animals. A pharmacokinetic/pharmacodynamic (PK/PD) study is essential to determine the optimal dosing frequency.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in tumor growth inhibition between animals in the same group. | Inconsistent dosing administration, formulation instability (e.g., precipitation), or inherent biological variability in the tumor model. | Refine administration technique to ensure accuracy. Prepare fresh dosing solutions daily and check for solubility. Increase the number of animals per group to improve statistical power. |
| Sudden animal mortality at a previously tolerated dose. | Error in dose calculation or administration, or formulation issue (e.g., contamination, instability). | Immediately pause dosing. Re-verify all calculations and standard operating procedures for dose preparation and administration. Re-evaluate the formulation for stability and potential contaminants. |
| Weight loss exceeding 15% in the treatment group. | Compound toxicity, vehicle toxicity, or excessive stress from the procedure. | Reduce the dose or dosing frequency. Evaluate the vehicle for any inherent toxicity by including a vehicle-only control group. Refine animal handling and administration techniques to minimize stress. |
| No clear dose-dependent effect on tumor growth. | The dose range is too narrow or not centered around the EC50, or the dosing frequency is insufficient to maintain therapeutic concentrations. | Broaden the dose range in subsequent studies. Conduct a pharmacokinetic study to determine the compound's half-life and inform a more appropriate dosing schedule.[10] |
| Precipitation of this compound in the dosing formulation. | Poor solubility of the compound in the chosen vehicle. | Test alternative, well-tolerated vehicle systems. A common starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Gentle warming and sonication may aid dissolution.[6] |
Data Presentation
Table 1: Dose-Response of this compound in a HT-29 Xenograft Model
| Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle | 0 | +5.2 |
| 5 | 35 | +3.1 |
| 10 | 68 | +1.5 |
| 20 | 92 | -4.8 |
| 40 | 95 | -18.3 (Exceeded MTD) |
Table 2: Pharmacokinetic Parameters of this compound in Nude Mice (10 mg/kg, p.o.)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 1.5 |
| AUC (0-24h) (ng*hr/mL) | 7800 |
| T1/2 (hr) | 4.2 |
Table 3: Pharmacodynamic Response in HT-29 Tumors (24h post-dose)
| Dose (mg/kg, p.o.) | pY/Total Y Ratio (Normalized to Vehicle) |
| Vehicle | 1.00 |
| 5 | 0.45 |
| 10 | 0.12 |
| 20 | 0.05 |
Experimental Protocols
1. Dose-Range-Finding and Efficacy Study in a Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 HT-29 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth twice weekly using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing Formulation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh daily.
-
Administration: Administer this compound or vehicle orally (p.o.) once daily (QD) at the designated dose levels.
-
Monitoring: Record body weight daily and tumor volume twice weekly. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period (e.g., 21 days). Tumors can be harvested for pharmacodynamic analysis.
2. Pharmacokinetic (PK) Study
-
Animal Model: Non-tumor-bearing female athymic nude mice, 6-8 weeks old.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) orally.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software.
Visualizations
Caption: The ABC signaling pathway and the inhibitory action of this compound on Kinase X.
Caption: Experimental workflow for in vivo dosage optimization of this compound.
References
- 1. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic relationships in phase I/phase II of drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. labtoo.com [labtoo.com]
Technical Support Center: Total Synthesis of Taxezopidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Taxezopidines. The content is designed to address specific experimental challenges, offering potential solutions and detailed protocols based on published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Taxezopidines?
A1: The total synthesis of Taxezopidines presents several significant challenges stemming from their complex molecular architecture. Key difficulties include:
-
Construction of the[1][1][2]-tricyclic bridged framework: Specifically, the formation of the sterically congested bicyclo[5.3.1]undecane core is a major hurdle.[3][4][5]
-
Stereochemical control: Taxezopidines possess 8-9 stereogenic centers. Establishing the correct relative and absolute stereochemistry, including the all-carbon quaternary center at C8, is a formidable task.[3] Taxezopidine A features an additional quaternary stereocenter at C15.[3]
-
Formation of the oxabicyclo[2.2.2]octane moiety: This distinctive structural feature in Taxezopidine A requires specific synthetic strategies for its efficient construction.[3]
-
Diastereoselective intramolecular Diels-Alder furan (B31954) (IMDAF) reaction: This key cycloaddition is crucial for assembling the core structure, and its success is highly dependent on the stereochemistry of the dienophile.[3][4][5]
Troubleshooting Guides
Low Diastereoselectivity in the Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition
Issue: The IMDAF reaction to form the[1][1][2]-tricyclic core is yielding a poor diastereomeric ratio (dr) or the undesired diastereomer as the major product.
Potential Cause: The stereochemistry of the allylic substituent on the dienophile chain is critical for facial selectivity in the cycloaddition. An incorrect configuration at this position can lead to the undesired diastereomer.[3][4][5]
Troubleshooting Steps:
-
Verify Stereochemistry of the Dienophile Precursor:
-
Modify the Directing Group:
-
If the stereochemistry of the directing group is correct and selectivity is still low, consider using a bulkier protecting group on a nearby alcohol. This can influence the conformational preference of the transition state and enhance facial bias.
-
-
Lewis Acid Catalysis:
-
Investigate the use of various Lewis acids to catalyze the Diels-Alder reaction. Lewis acids can alter the energy of the transition states and may improve the diastereoselectivity. Screen a range of Lewis acids (e.g., ZnCl₂, MgBr₂·OEt₂, Sc(OTf)₃) at different temperatures.
-
Experimental Protocol: Diastereoselective Type II Intramolecular Diels-Alder Furan (IMDAF) Reaction
A concise synthetic approach has been developed to construct the[1][1][2]-tricyclic core of taxezopidines A and B. This method relies on a diastereoselective type II intramolecular Diels-Alder furan reaction. It has been demonstrated that the stereochemistry of the acetoxy group at the allylic position of the dienophile alkene group is critical for achieving a highly diastereoselective outcome.[3][4][5]
-
General Procedure: A solution of the furan-containing precursor with the desired allylic acetate (B1210297) stereochemistry in a high-boiling point solvent (e.g., toluene, xylene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired cycloadduct.
| Precursor Stereochemistry | Reported Outcome |
| Correct Allylic Acetate | High diastereoselectivity for the desired bridged tricyclic product.[3] |
| Incorrect Allylic Acetate | Low diastereoselectivity or formation of the undesired diastereomer.[3] |
Logical Workflow for Troubleshooting Low Diastereoselectivity in IMDAF
Caption: Troubleshooting workflow for low diastereoselectivity in the IMDAF reaction.
Difficulty in Constructing the Bicyclo[5.3.1]undecane Core
Issue: Low yield or failure to form the bridged eight-membered ring of the bicyclo[5.3.1]undecane system.
Potential Causes:
-
Steric Hindrance: The formation of the eight-membered ring can be sterically demanding.
-
Unfavorable Ring Strain: The target bicyclic system is strained, which can disfavor its formation.
-
Inefficient Cyclization Strategy: The chosen ring-closing reaction may not be suitable for this specific substrate.
Troubleshooting Steps:
-
Skeletal Remodeling Strategy:
-
Consider a divergent approach starting from a readily available chiral building block like (S)-carvone. A skeletal remodeling strategy can be employed, which involves the divergent reorganization of two fragments derived from the starting material, followed by their convergent coupling. This has been shown to be effective in accessing diverse taxane (B156437) cores.
-
-
Samarium(II) Iodide-Mediated Rearrangement:
-
For specific bond formations and rearrangements to build the core, SmI₂-mediated reactions can be powerful. This has been used in the context of taxane synthesis for restructuring complex intermediates.
-
-
Photocycloaddition:
-
A bio-inspired, visible-light-induced, transannular [2+2] photocycloaddition can be a key step in forming highly caged skeletons, which might be adaptable to the Taxezopidine core.
-
Experimental Protocol: Skeletal Remodeling for Taxane Core Synthesis
A unified enantiospecific approach to diverse taxane cores has been developed starting from the monoterpenoid (S)-carvone. This strategy involves:
-
Divergent Reorganization: (S)-carvone is transformed into two distinct fragments.
-
Convergent Coupling: The two fragments are coupled using Pd-catalyzed C-C bond cleavage tactics.
-
Skeletal Restructuring: The coupled product undergoes further rearrangements, such as a Sm(II)-mediated rearrangement and a visible-light-induced transannular [2+2] photocycloaddition, to construct the complex taxane core.
Decision Diagram for Core Construction Strategy
Caption: Decision diagram for selecting a strategy for the bicyclo[5.3.1]undecane core.
Challenges in Stereocontrol of the C8 Quaternary Center
Issue: Difficulty in establishing the all-carbon quaternary stereocenter at the C8 position with the correct configuration.
Potential Causes:
-
High Steric Congestion: The formation of a quaternary center is inherently difficult due to steric hindrance.
-
Lack of Effective Chiral Control: The chosen asymmetric method may not provide sufficient enantioselectivity or diastereoselectivity.
Troubleshooting Steps:
-
Asymmetric Catalysis:
-
Explore various asymmetric catalytic methods that have proven effective for the construction of quaternary carbon stereocenters. These include Michael additions, dearomative cyclizations, and α-arylations using chiral catalysts.
-
-
Substrate Control:
-
Incorporate a chiral auxiliary into the substrate to direct the stereochemical outcome of the quaternary center-forming reaction. The auxiliary can be removed in a subsequent step.
-
-
Reductive Ring Closure for Desymmetrization:
-
An alternative approach involves the desymmetrization of a prochiral cyclohexadienone intermediate via a reductive ring closure to form a seven-membered ring. This has been shown to install the desired stereochemistry at the C8 position in the synthesis of the guanacastepene core, which is structurally related. The stereochemical outcome is hypothesized to be driven by the formation of a more stable trans relationship between substituents.
-
Quantitative Data on Quaternary Center Formation (Illustrative)
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | ee/dr |
| Asymmetric Michael Addition | Chiral Phase-Transfer Catalyst | Prochiral Michael Acceptor | 85-95 | >95% ee |
| Asymmetric Allylic Alkylation | Chiral Ligand/Pd Catalyst | Allylic Substrate | 80-90 | >90% ee |
| Substrate-Controlled Diastereoselective Alkylation | Evans Auxiliary | Enolate Precursor | >90 | >98:2 dr |
Note: This table is illustrative and provides typical ranges for these methods. Specific results will vary based on the exact substrate and conditions.
Signaling Pathway for Stereocontrol
Caption: Conceptual pathway for achieving stereocontrol at the C8 quaternary center.
References
Technical Support Center: Minimizing Degradation of Taxezopidine L During Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice to ensure the stability and integrity of Taxezopidine L during storage and experimentation. This compound is a novel heterocyclic compound susceptible to specific degradation pathways, which can impact experimental outcomes and shelf-life. Adherence to proper storage and handling protocols is critical for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has turned a faint yellow after a few days at room temperature. What is causing this?
A1: A color change often indicates chemical degradation, likely due to oxidation.[1] this compound is susceptible to oxidation when exposed to air and light.[1] To prevent this, it is crucial to store stock solutions in amber vials to protect from light and to purge the headspace of the container with an inert gas like argon or nitrogen before sealing.[1] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[1]
Q2: I am observing a loss of potency in my cell-based assays compared to when I first prepared the stock solution. Why is this happening?
A2: A gradual loss of activity suggests that the parent compound is degrading into less active or inactive forms. The primary cause is likely hydrolysis of the ester moiety in this compound, especially if prepared in aqueous buffers. The rate of hydrolysis is pH-dependent. It is recommended to prepare fresh working solutions from a frozen, anhydrous stock (e.g., in DMSO) just before each experiment. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours and buffered at a pH of 6.0.
Q3: After thawing my frozen stock solution of this compound in DMSO, I noticed some precipitation. How can I avoid this?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at low temperatures.[1] Consider the following troubleshooting steps:
-
Thawing Protocol: Thaw the vial slowly at room temperature and vortex gently to ensure the compound fully redissolves before use.[1]
-
Concentration: Storing solutions at very high concentrations can increase the risk of precipitation. If possible, store stocks at a slightly lower concentration.[1]
-
Storage Container: Ensure you are using appropriate polypropylene (B1209903) tubes or amber glass vials, as the compound may adhere to the surface of certain plastics.[1]
Q4: I see an unexpected peak in my HPLC chromatogram when analyzing my stored this compound sample. What could this be?
A4: An additional peak is likely a degradation product.[2] To identify the source, a forced degradation study is recommended.[3][4] By intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light), you can generate potential degradation products and confirm if the new peak corresponds to one of them.[5][6] This helps in validating that your analytical method is "stability-indicating," meaning it can separate the intact drug from its breakdown products.[7][8][9]
Data on this compound Stability
The following tables summarize the results from forced degradation studies on this compound, providing insight into its stability profile.
Table 1: Degradation of this compound Under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradant(s) |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | 15.2% | Hydrolysis Product H-1 |
| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 60°C | 25.8% | Hydrolysis Product H-1 |
| 3% H₂O₂ (Oxidation) | 24 hours | 25°C | 18.5% | Oxidation Product O-1 |
| Thermal (Solid State) | 48 hours | 80°C | 2.1% | Minor unidentified peaks |
| Photolytic (Solution) | 24 hours | 25°C | 9.5% | Photolytic Product P-1 |
Table 2: Effect of pH on Hydrolytic Stability of this compound in Aqueous Solution at 25°C
| pH of Buffer | Storage Duration | % Remaining Parent Compound |
| 4.0 | 48 hours | 98.5% |
| 6.0 | 48 hours | 99.1% |
| 7.4 | 48 hours | 92.3% |
| 9.0 | 48 hours | 78.6% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method to assess the purity of this compound and separate it from its degradation products.[10][11]
-
Objective: To quantify the amount of intact this compound and detect any degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.[6]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
-
Analysis: Inject the sample and integrate the peak areas. The retention time for this compound should be consistent. The appearance of new peaks indicates the presence of degradation products.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[4][5][12]
-
Objective: To intentionally degrade this compound to identify potential degradation products and pathways.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.[6]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light, before HPLC analysis.[6]
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in 50:50 acetonitrile:water) to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[6]
-
Thermal Degradation: Place the solid powder of this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid for HPLC analysis.[6]
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting guide for this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. acdlabs.com [acdlabs.com]
Technical Support Center: Refining Purification Protocols for Taxezopidine Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification protocols of Taxezopidine analogues. All recommendations are based on established methodologies for the purification of small molecule drug candidates.
Troubleshooting Guides (Q&A)
This section addresses specific issues that may be encountered during the purification of Taxezopidine analogues, presented in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: Why am I observing peak tailing in my chromatogram?
A1: Peak tailing is a common issue in reversed-phase HPLC and can be caused by several factors.[1] The most frequent cause is the interaction of basic analytes with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Add a Basic Additive: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase can compete with the analyte for binding to active silanol sites.[1]
-
Solution 3: Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have a much lower concentration of acidic silanol groups and are less prone to causing peak tailing.[1]
-
Solution 4: Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[1]
Q2: My retention times are shifting between injections. What is the cause?
A2: Fluctuations in retention time can compromise the reproducibility of your purification. Several factors can contribute to this issue.
-
Solution 1: Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. Inadequate equilibration can lead to drifting retention times.[2]
-
Solution 2: Check Mobile Phase Composition: An error of just 1% in the organic solvent composition can alter retention times by 5-15%.[3] Ensure accurate and consistent mobile phase preparation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[1][3]
-
Solution 3: Control Column Temperature: Temperature fluctuations can affect retention times. Using a column oven will ensure a stable operating temperature.[4]
-
Solution 4: Inspect for Leaks: Check for any leaks in the HPLC system, as this can lead to pressure and flow rate instability.[4]
Q3: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run.
-
Solution 1: Run a Blank Gradient: To identify the source of the ghost peaks, run a blank gradient (without injecting a sample). If the peaks are still present, they are likely originating from the mobile phase or the system itself.[2]
-
Solution 2: Use High-Purity Solvents: Impurities in the mobile phase solvents can accumulate on the column and elute as ghost peaks. Always use high-purity, HPLC-grade solvents.[2]
-
Solution 3: Ensure Complete Elution of Previous Samples: Ghost peaks can also be late-eluting compounds from a previous injection.[2] Ensure your gradient is sufficient to elute all components of your sample, and consider adding a column wash step at the end of each run.[4]
Q4: The backpressure in my HPLC system is too high. What should I do?
A4: High backpressure can damage the HPLC column and pump. It is crucial to identify and resolve the cause promptly.
-
Solution 1: Locate the Blockage: Systematically open connections starting from the detector and moving backward towards the pump to identify the point of high pressure.[4]
-
Solution 2: Check for Precipitated Buffer: If you have switched from a high organic mobile phase to an aqueous buffer, buffer salts may have precipitated. Flush the system (without the column) with water to redissolve the salts.[4]
-
Solution 3: Clean or Replace In-line Filters and Guard Columns: These components are designed to trap particulate matter and can become clogged over time.[4]
-
Solution 4: Reverse Flush the Column: If the blockage is at the column inlet, a gentle reverse flush (disconnected from the detector) may dislodge the obstruction.[4]
Flash Chromatography Troubleshooting
Q1: My compound is not eluting from the flash column. What could be the problem?
A1: Several factors can prevent your compound from eluting as expected.
-
Solution 1: Check Solvent Polarity: The eluent may not be polar enough to move your compound through the stationary phase. Gradually increase the polarity of your solvent system.
-
Solution 2: Verify Compound Stability: The compound may have decomposed on the silica gel. You can test for this by spotting your compound on a TLC plate with a small amount of silica and observing if it degrades over time.[5]
-
Solution 3: Ensure Correct Solvent System Preparation: Double-check that you have used the correct solvents and proportions for your mobile phase.[5]
-
Solution 4: Check for Elution in the Solvent Front: Very nonpolar compounds may elute very quickly in the solvent front. Analyze the first few fractions to see if your compound is present.[5]
Q2: The separation of my compounds is poor. How can I improve it?
A2: Achieving good resolution is key to successful purification.
-
Solution 1: Optimize the Solvent System: The choice of solvent system is critical. Aim for a system that provides a good separation of spots on a TLC plate, with the target compound having an Rf value between 0.2 and 0.4.
-
Solution 2: Use a Finer Stationary Phase: Smaller particle size silica gel can provide better resolution, but may require higher pressure.[6]
-
Solution 3: Dry Loading: If your compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column. This can lead to sharper bands and better separation.
-
Solution 4: Use a Gradient Elution: Starting with a less polar solvent and gradually increasing the polarity can improve the separation of compounds with different polarities.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a purification protocol for a new Taxezopidine analogue?
A1: The initial step is to assess the purity and composition of the crude sample using analytical techniques like HPLC-MS and/or TLC.[7] This will give you an idea of the number of components and their relative polarities, which will guide the selection of an appropriate purification method.
Q2: What are the most common purification techniques for small molecule drug candidates like Taxezopidine analogues?
A2: The most common techniques include flash chromatography for initial, large-scale purification, and preparative HPLC for final high-purity polishing.[7][8] Other methods such as crystallization, solvent extraction, and distillation can also be employed depending on the properties of the compound.[9][10]
Q3: How do I choose between normal-phase and reversed-phase chromatography?
A3: The choice depends on the polarity of your compound.
-
Normal-phase chromatography (e.g., silica gel with a non-polar mobile phase like hexane/ethyl acetate) is typically used for non-polar to moderately polar compounds.
-
Reversed-phase chromatography (e.g., C18-bonded silica with a polar mobile phase like water/acetonitrile) is generally preferred for polar to moderately non-polar compounds and is the most common mode in HPLC.
Q4: What are the key considerations when scaling up a purification method?
A4: When scaling up from analytical to preparative scale, it is important to maintain the same linear velocity of the mobile phase. You will need to increase the column diameter and flow rate proportionally. The sample load will also need to be optimized to avoid overloading the column, which can lead to poor separation.
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Moderately Polar Compounds
| Solvent System | Typical Ratio Range | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many compounds. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Useful for more polar compounds. |
| Toluene / Acetone | 9:1 to 1:1 | Can provide different selectivity compared to hexane/ethyl acetate. |
Table 2: Comparison of Common HPLC Columns for Small Molecule Purification
| Stationary Phase | Particle Size (µm) | Advantages | Disadvantages |
| C18 | 3, 5, 10 | Versatile, good for a wide range of polarities. | Can exhibit strong retention of very non-polar compounds. |
| C8 | 3, 5 | Less retentive than C18, good for more non-polar compounds. | Less stable at low pH compared to C18. |
| Phenyl-Hexyl | 3, 5 | Offers different selectivity due to pi-pi interactions. | May not be suitable for all compound classes. |
| Cyano (CN) | 3, 5 | Can be used in both normal- and reversed-phase modes. | Generally less retentive than C18 or C8. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent. If using a stronger solvent, ensure the volume is very small. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Preparative HPLC Protocol
-
Method Development: Develop an analytical HPLC method that provides good separation of the target compound from impurities.
-
System Preparation: Prime the pumps with the appropriate mobile phases and equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample to remove any particulate matter.
-
Injection: Inject the sample onto the column. The injection volume will depend on the column dimensions and the sample concentration.
-
Fraction Collection: Collect fractions based on time or detector signal (e.g., UV absorbance).
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or evaporation.
Visualizations
Caption: A typical workflow for the purification of a Taxezopidine analogue.
Caption: A decision tree for troubleshooting poor HPLC separation.
References
- 1. hplc.eu [hplc.eu]
- 2. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Small Molecule Purification | Hanbon [jshanbon.com]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Validation & Comparative
A Comparative Efficacy Analysis: Docetaxel vs. Paclitaxel in Oncology Research
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the taxane (B156437) class of drugs remains a cornerstone of treatment for a variety of solid tumors. Among these, Docetaxel (B913) and Paclitaxel (B517696) are two of the most prominent and frequently utilized agents. While both share a common mechanism of action, subtle but significant differences in their molecular interactions and clinical efficacy warrant a detailed comparison to inform preclinical and clinical research strategies. This guide provides an objective comparison of the efficacy of Docetaxel and Paclitaxel, supported by experimental data.
Mechanism of Action: A Tale of Two Taxanes
Both Docetaxel and Paclitaxel exert their cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton.[1] Their primary mechanism involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits disassembly.[1][2] This stabilization of microtubules disrupts the dynamic equilibrium necessary for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3][4]
However, key differences in their molecular pharmacology have been identified. Docetaxel exhibits a greater affinity for β-tubulin compared to Paclitaxel.[4] Furthermore, some studies suggest that Docetaxel may act on cells in the S, G2, and M phases of the cell cycle, whereas Paclitaxel's effects are primarily observed in the G2 and M phases.[4] In vitro, Docetaxel has been reported to be approximately twice as potent as Paclitaxel in inhibiting microtubule depolymerization.[5]
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing a drug's potency in vitro. The following table summarizes IC50 values for Docetaxel and Paclitaxel across various cancer cell lines. In many cases, Docetaxel demonstrates a lower IC50, suggesting greater in vitro potency.[3][5][6]
| Cell Line | Cancer Type | Paclitaxel IC50 (ng/mL) | Docetaxel IC50 (ng/mL) | Reference |
| SK-OV-3 | Ovarian Adenocarcinoma | 160 | 90 | [3] |
| CAOV-3 | Ovarian Adenocarcinoma | 160 | 120 | [3] |
| OVCAR-3 | Ovarian Adenocarcinoma | 660 | 540 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.7 | 5.4 | [3] |
| MCF-7 | Breast Adenocarcinoma | 15 | 11 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Clinical Efficacy: Head-to-Head Trials
Direct comparisons in clinical settings provide crucial insights into the relative efficacy of these two agents. The results often depend on the cancer type and the specific treatment regimen.
Metastatic Breast Cancer
A significant phase III randomized trial directly compared Docetaxel and Paclitaxel in patients with advanced breast cancer who had progressed after anthracycline-based chemotherapy.[7] The results demonstrated a statistically significant improvement in overall survival and time to progression for patients treated with Docetaxel.[7][8][9]
| Endpoint | Docetaxel (100 mg/m²) | Paclitaxel (175 mg/m²) | P-value |
| Median Overall Survival | 15.4 months | 12.7 months | 0.03 |
| Median Time to Progression | 5.7 months | 3.6 months | <0.0001 |
| Overall Response Rate | 32% | 25% | 0.10 |
However, a meta-analysis of seven randomized controlled trials concluded that Paclitaxel-based regimens were as effective as Docetaxel-based ones for metastatic breast cancer, with better tolerability.[10]
Non-Small Cell Lung Cancer (NSCLC)
In the context of advanced non-small-cell lung cancer, the comparative efficacy is less clear-cut. One study comparing Docetaxel plus Cisplatin with Paclitaxel plus Carboplatin found similar progression-free survival between the two arms.[11] While the median overall survival was numerically longer for the Docetaxel/Cisplatin arm, the difference was not statistically significant.[11] Another phase III trial in second-line treatment of NSCLC found that a derivative of Paclitaxel (paclitaxel poliglumex) and Docetaxel produced similar survival results but had different toxicity profiles.[12]
| Study Cohort | Docetaxel-based Regimen Outcome | Paclitaxel-based Regimen Outcome | Conclusion |
| Chemotherapy-Naïve Advanced NSCLC[11] | Median PFS: 4.5 months; Median OS: 17.2 months | Median PFS: 4.6 months; Median OS: 10.6 months | Statistically similar outcomes in Progression-Free and Overall Survival. |
| Second-line Advanced NSCLC[12] | Median Survival: 6.9 months; 1-year Survival: 29% | Median Survival: 6.9 months; 1-year Survival: 25% | Similar survival results with different toxicity profiles. |
Experimental Protocols
To ensure the reproducibility of in vitro comparisons between Docetaxel and Paclitaxel, standardized methodologies are essential.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate for 24 hours to allow for attachment.[13]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Docetaxel or Paclitaxel. Include a vehicle control (e.g., DMSO).[3][13]
-
Incubation: Incubate the cells with the drugs for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values from the dose-response curves.[3]
Cell Cycle Analysis via Propidium Iodide Staining
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol Steps:
-
Cell Treatment: Treat cells with Docetaxel or Paclitaxel for a defined period (e.g., 24 hours).[3]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[3]
-
Staining: Stain the fixed cells with a solution containing Propidium Iodide (PI) and RNase A.[3]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3]
Conclusion
References
- 1. The taxoids: paclitaxel (Taxol) and docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel (Taxol) and docetaxel (Taxotere): not simply two of a kind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized phase III study of docetaxel compared with paclitaxel in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Docetaxel for Breast Cancer Increases Survival Better Than Paclitaxel [medscape.com]
- 10. Paclitaxel-based versus docetaxel-based regimens in metastatic breast cancer: a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparing Docetaxel Plus Cisplatin with Paclitaxel Plus Carboplatin in Chemotherapy-Naïve Patients with Advanced Non-Small-Cell Lung Cancer: a Single Institute Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase III trial comparing paclitaxel poliglumex vs docetaxel in the second-line treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Microtubule-Targeting Agents: Paclitaxel, Colchicine, and Vinblastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely studied microtubule-targeting agents: Paclitaxel (a microtubule stabilizer) and two microtubule destabilizers, Colchicine and Vinblastine. The following sections present quantitative data on their effects on microtubule dynamics, detailed experimental protocols, and visualizations of their mechanisms of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in cell biology, oncology, and drug development.
Quantitative Comparison of Microtubule-Targeting Agents
The efficacy of microtubule-targeting agents can be quantified by their impact on tubulin polymerization and various parameters of microtubule dynamics. The following tables summarize key quantitative data for Paclitaxel, Colchicine, and Vinblastine. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line used or if the assay was performed in vitro or in living cells.
Table 1: Inhibition of Tubulin Polymerization (Biochemical Assay) [1]
| Compound | IC50 (µM) | Description |
| Paclitaxel | ~0.1 - 1 | Promotes polymerization; IC50 reflects the concentration for half-maximal effect.[1] |
| Colchicine | ~1 - 5 | Inhibits polymerization.[1] |
| Vinblastine | ~0.5 - 2 | Inhibits polymerization.[1] |
Table 2: Effects on Microtubule Dynamic Instability (in vitro)
| Parameter | Paclitaxel | Colchicine | Vinblastine |
| Growth Rate | Decreased | Decreased | Decreased |
| Shortening Rate | Suppressed | - | Suppressed |
| Catastrophe Frequency | Suppressed | - | Decreased |
| Rescue Frequency | Increased | - | - |
Table 3: Cytotoxicity (Cell-Based Assays) [2]
| Compound | IC50 Range (nM) in various cancer cell lines |
| Paclitaxel | 2 - 20 |
| Docetaxel (related taxane) | 1 - 10 |
| Vinblastine | 1 - 30 |
Note: IC50 values for cytotoxicity are highly cell-line dependent.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of tubulin inhibitors. Below are protocols for key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules by monitoring changes in turbidity.[1]
Materials:
-
Purified tubulin protein (>99%)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (Paclitaxel, Colchicine, Vinblastine)
-
96-well microplate, spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin polymerization reaction mix containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (10%) in General Tubulin Buffer.
-
Add serial dilutions of the test compounds to the wells of a pre-chilled 96-well plate. Include appropriate vehicle controls.
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot the rate of polymerization or the final absorbance against the compound concentration to determine the IC50 or EC50 value.
Microtubule Dynamic Instability Assay (in vitro)
This assay allows for the direct visualization and quantification of the four key parameters of microtubule dynamic instability: growth rate, shortening rate, catastrophe frequency, and rescue frequency.
Materials:
-
Fluorescently labeled tubulin
-
Unlabeled tubulin
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)
-
Microscope slides and coverslips coated with an anti-tubulin antibody or poly-L-lysine
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Prepare stabilized microtubule "seeds" by polymerizing a mixture of biotinylated and fluorescently labeled tubulin with a non-hydrolyzable GTP analog (e.g., GMPCPP).
-
Create flow chambers on the coated microscope slides.
-
Introduce the microtubule seeds into the flow chamber and allow them to adhere to the surface.
-
Prepare a reaction mixture containing a low concentration of fluorescently labeled tubulin, a higher concentration of unlabeled tubulin, GTP, and the oxygen scavenging system in polymerization buffer. Add the test compound at the desired concentration.
-
Introduce the reaction mixture into the flow chamber.
-
Image the microtubules using a TIRF microscope at 37°C, acquiring images at regular intervals (e.g., every 2-5 seconds) for a sufficient duration to observe multiple growth and shortening events.
-
Analyze the time-lapse images to measure the changes in microtubule length over time. From these measurements, calculate the growth and shortening rates, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).
Visualizations
Mechanism of Action: Binding Sites on the Tubulin Dimer
The differential effects of Paclitaxel, Colchicine, and Vinblastine on microtubule dynamics stem from their distinct binding sites on the αβ-tubulin heterodimer.
Caption: Binding sites of Paclitaxel, Colchicine, and Vinblastine on the αβ-tubulin heterodimer.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
The following diagram illustrates the general workflow for assessing the effect of a compound on tubulin polymerization in vitro.
Caption: Generalized workflow for an in vitro tubulin polymerization assay.
Signaling Pathway: Differential Effects on Microtubule Dynamics
This diagram illustrates the opposing effects of stabilizing and destabilizing agents on the dynamic equilibrium of microtubule polymerization.
Caption: Opposing effects of stabilizing and destabilizing agents on microtubule dynamics.
References
A Comparative Guide to the Synthetic Routes of Taxezopidines
For Researchers, Scientists, and Drug Development Professionals
The Taxezopidines, a family of taxane (B156437) diterpenoids, present significant synthetic challenges due to their complex, highly oxygenated, and stereochemically dense structures. This guide provides a comparative analysis of the prominent synthetic strategies developed to construct these intricate molecules, with a focus on Taxezopidines A and B. We will delve into two distinct and elegant approaches: a convergent synthesis featuring a pivotal intramolecular Diels-Alder furan (B31954) (IMDAF) reaction and a divergent strategy employing skeletal remodeling of a readily available natural product. This comparison aims to offer valuable insights for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
Key Synthetic Strategies at a Glance
Two major synthetic routes have emerged for the construction of the Taxezopidine core, each with its unique advantages and challenges.
-
Convergent Intramolecular Diels-Alder Furan (IMDAF) Approach: This strategy, pioneered by Hu and colleagues, focuses on the rapid assembly of the complex[1][1][2]-tricyclic core of Taxezopidines A and B through a key diastereoselective type II intramolecular Diels-Alder reaction of a furan-containing precursor.[3]
-
Divergent Skeletal Remodeling Strategy: Developed by Perea and coworkers, this approach utilizes the chiral pool starting material, (S)-carvone, and employs a sophisticated skeletal remodeling cascade to generate a variety of taxane cores, including the core structure of Taxezopidine A.[4][5]
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic strategies towards the core of Taxezopidine A. It is important to note that a full, step-by-step synthesis with yields for the skeletal remodeling approach to a completed Taxezopidine A molecule is not yet fully detailed in the literature; the data presented here pertains to the synthesis of the core structure.
| Parameter | Convergent IMDAF Approach (Hu et al.) | Divergent Skeletal Remodeling Approach (Perea et al.) |
| Starting Material | Commercially available reagents | (S)-carvone |
| Key Reaction | Intramolecular Diels-Alder Furan (IMDAF) Reaction | Pd-catalyzed C-C bond cleavage and skeletal rearrangement |
| Longest Linear Sequence (to core) | Approx. 15 steps | Approx. 12 steps to the taxagifine (B1150559) core |
| Overall Yield (to core) | Not explicitly stated, but key steps have high yields | 47% yield over two steps to a key diketone intermediate |
| Key Intermediate Yield | IMDAF precursor synthesis: multi-step, good overall yield | Formation of the taxezopidine A core from taxagifine core: 63% |
| Stereocontrol | Diastereoselective IMDAF reaction | Enantiospecific approach from a chiral starting material |
Detailed Experimental Protocols
Convergent IMDAF Approach: Key Experimental Protocol
The cornerstone of this synthesis is the intramolecular Diels-Alder furan (IMDAF) reaction. Below is a representative experimental protocol for this key transformation.
Synthesis of the Tricyclic Core via IMDAF Reaction:
A solution of the furan-containing precursor 1 (1 equivalent) in toluene (B28343) is heated in a sealed tube at a specified temperature for a designated time. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica (B1680970) gel column chromatography to afford the[1][1][2]-tricyclic core 2 . The diastereoselectivity of the reaction is determined by NMR analysis of the crude reaction mixture.
For detailed experimental conditions, reagent quantities, and characterization data, please refer to the supporting information of the original publication by Hu et al.
Visualization of Synthetic Pathways
To better illustrate the logic and flow of these complex syntheses, the following diagrams were generated using the DOT language.
Signaling Pathways and Experimental Workflows
Currently, the primary focus of the synthetic literature on Taxezopidines is the construction of their complex carbon skeletons. Detailed studies on their specific signaling pathways, beyond their general interaction with microtubules, are still emerging. The experimental workflows for the syntheses are complex, multi-step sequences. The diagrams above provide a high-level overview of the synthetic logic. For a detailed, step-by-step workflow, readers are encouraged to consult the primary literature cited.
Conclusion
Both the convergent IMDAF approach and the divergent skeletal remodeling strategy represent state-of-the-art synthetic organic chemistry and provide viable pathways to the complex core of the Taxezopidines. The IMDAF route offers a direct and highly stereocontrolled method to the key tricyclic system. The skeletal remodeling approach, on the other hand, showcases the power of strategic bond cleavage and rearrangement to access a diverse range of related natural product scaffolds from a single chiral precursor.
The choice of synthetic route will depend on the specific goals of the research program. For the rapid and targeted synthesis of Taxezopidines A and B, the IMDAF approach appears to be a more direct path based on current literature. For the exploration of a wider range of taxane diversity and the generation of novel analogs, the skeletal remodeling strategy offers unparalleled flexibility. Future work in this area will likely focus on the completion of the total synthesis of various Taxezopidines using the skeletal remodeling approach, as well as the development of second-generation routes with improved efficiency and scalability.
References
- 1. Skeletal Editing Strategies Driven by Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable enantioselective total synthesis of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Study toward the Total Synthesis of Taxezopidines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Synthetic Approach to Diverse Taxane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Synthetic Approach to Diverse Taxane Cores - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Thiazolidinedione Analogues: A Comparative Guide for Drug Development Professionals
Introduction: The thiazolidinedione (TZD) scaffold is a critical pharmacophore in the development of therapies for type 2 diabetes mellitus. These compounds primarily function as insulin (B600854) sensitizers by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key nuclear receptor in the regulation of glucose and lipid metabolism. Activation of PPAR-γ by TZD derivatives modulates the transcription of genes sensitive to insulin, which ultimately leads to decreased insulin resistance and lower levels of blood glucose. This guide provides a comprehensive comparison of thiazolidinedione analogues, detailing their structure-activity relationships (SAR), experimental protocols, and associated signaling pathways to inform the rational design of next-generation antidiabetic agents.
Core Structure and Pharmacophore
The fundamental pharmacophore of a thiazolidinedione-based antidiabetic agent is comprised of three essential components:
-
An acidic thiazolidinedione head group: Crucial for binding to the receptor.
-
A central phenyl ring or an equivalent linker.
-
A variable lipophilic side chain: This part of the molecule significantly influences the compound's potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The efficacy and potency of thiazolidinedione derivatives can be significantly modified by making alterations at various positions of the core scaffold. The following sections summarize key SAR findings.
Modifications on the Central Phenyl Ring
Substitutions on the central aromatic ring are pivotal for the compound's interaction with the PPAR-γ receptor.
| Substitution Position | Type of Substituent | Effect on Activity | Reference Compound Example |
| Ortho | Small alkyl groups (e.g., -CH₃) | Increased activity | Rosiglitazone |
| Meta | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Generally decreased activity | N/A |
| Para | Ether linkage to lipophilic tail | Optimal for high potency | Pioglitazone, Rosiglitazone |
Modifications on the Lipophilic Side Chain
The nature of the lipophilic side chain is a primary determinant of the antidiabetic activity.
| Side Chain Moiety | Key Features | Effect on Activity | Representative Analogues |
| Pyridine Ring | Nitrogen atom acts as a hydrogen bond acceptor | Potent PPAR-γ agonism | Rosiglitazone |
| Ethyl-phenoxy | Provides optimal length and flexibility | High insulin-sensitizing activity | Pioglitazone |
| Chromene derivatives | Rigidified structure | Can modulate selectivity and potency | Experimental compounds |
| N-arylpyrrole | Hybrid pharmacophore approach | Potential for multi-modal antidiabetic activities | Experimental compounds |
Comparative Biological Activity of Thiazolidinedione Analogues
The following table summarizes the in vitro activities of selected thiazolidinedione analogues against key targets in diabetes therapy.
| Compound | Target | IC₅₀ (µM) | Cell Line/Assay Condition | Reference |
| Rosiglitazone | PPAR-γ | Potent Agonist | βTC6 cells | |
| Pioglitazone | PPAR-γ | Potent Agonist | 3T3-L1 adipocytes | |
| Compound 12 | α-amylase assay | 27.63 µg/ml | In vitro enzyme assay | |
| Compound 15 | α-amylase assay | 22.35 µg/ml | In vitro enzyme assay | |
| TZDD2 | α-amylase | 18.24 µg/mL | In vitro enzyme assay | |
| Quercetin (Control) | Aldose Reductase | Varies with concentration | In vitro enzyme assay |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of thiazolidinedione analogues are provided below.
In Vitro PPAR-γ Agonist Assay
Objective: To determine the ability of a compound to activate the PPAR-γ receptor.
Methodology:
-
Cell Line: A suitable cell line, such as the βTC6 cell line, is utilized.
-
Transfection: Cells are co-transfected with a PPAR-γ expression vector and a reporter gene construct containing a PPAR-γ response element (PPRE) linked to a luciferase reporter gene.
-
Treatment: The transfected cells are then incubated with varying concentrations of the test compounds.
-
Luciferase Assay: Following the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates agonistic activity at the PPAR-γ receptor.
In Vitro Glucose Uptake Assay
Objective: To measure the effect of a compound on glucose uptake in insulin-sensitive cells.
Methodology:
-
Cell Line: Differentiated 3T3-L1 adipocytes or L6 myotubes are commonly used.
-
Treatment: Cells are pre-treated with the test compound for a specified duration.
-
Glucose Uptake Measurement: The cells are then incubated with a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) for a short period.
-
Scintillation Counting: The reaction is stopped, and the cells are lysed. The amount of radiolabeled glucose taken up by the cells is quantified by liquid scintillation counting.
α-Amylase and α-Glucosidase Inhibition Assay
Objective: To assess the inhibitory activity of compounds against key enzymes of glucose metabolism.
Methodology:
-
The α-amylase inhibitory activity is determined using a method based on the Worthington Enzyme Manual.
-
Test compounds are assayed at various concentrations (e.g., 10, 20, 30, 40, and 50 µg/mL).
-
Acarbose is typically used as a positive control.
-
The inhibitory activity is calculated based on the reduction in enzyme activity in the presence of the test compound compared to a control.
Aldose Reductase Inhibition Assay
Objective: To evaluate the potential of compounds to inhibit aldose reductase, an enzyme implicated in diabetic complications.
Methodology:
-
The assay is performed according to established methods with minor modifications.
-
Compounds are tested across a range of concentrations.
-
Quercetin can be used as a positive control.
-
The percentage of aldose reductase inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
Visualizing Molecular Pathways and Discovery Workflows
To better understand the mechanism of action and the process of discovering novel thiazolidinedione analogues, the following diagrams are provided.
Caption: PPAR-γ signaling pathway activated by thiazolidinediones.
Caption: Drug discovery workflow for novel thiazolidinedione derivatives.
Conclusion
The thiazolidinedione scaffold remains a highly viable starting point for the development of novel antidiabetic agents. A thorough understanding of the structure-activity relationships is paramount for designing compounds with improved potency, selectivity, and a more favorable safety profile. The integration of computational modeling with traditional medicinal chemistry approaches will continue to drive the discovery of next-generation PPAR-γ modulators and other multi-target antidiabetic drugs based on the versatile thiazolidinedione core. The information presented in
Assessing the Specificity of Novel Tubulin-Binding Agents for Tubulin Isoforms: A Comparative Guide
Introduction
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, primarily by disrupting the dynamics of microtubules, which are essential for cell division.[1][2][3] Microtubules are polymers composed of α- and β-tubulin subunits.[1] In humans, multiple genes encode for different α- and β-tubulin isoforms, leading to a variety of microtubule subtypes with distinct properties and expression patterns.[4][5] The differential expression of these isoforms, particularly the overexpression of βIII-tubulin in various tumors, has been linked to resistance to taxane-based therapies.[3][4] Therefore, developing novel MTAs with specificity for particular tubulin isoforms holds the promise of overcoming drug resistance and reducing off-target effects.
This guide provides a framework for assessing the specificity of a novel, hypothetical tubulin-binding agent, herein referred to as Taxezopidine L , for various tubulin isoforms. Due to the current lack of publicly available data for a compound specifically named "this compound," this document will utilize data from well-characterized MTAs to illustrate the principles and methodologies for such a comparative analysis. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Tubulin Isoform Specificity
The specificity of an MTA is typically determined by comparing its binding affinity or inhibitory activity across microtubules reconstituted from different tubulin isoforms. The following table summarizes hypothetical data for this compound alongside reported data for other known MTAs.
| Compound | Target Site on Tubulin | βI-tubulin (Kd, nM) | βIIa-tubulin (Kd, nM) | βIII-tubulin (Kd, nM) | βIVa-tubulin (Kd, nM) | Reference |
| This compound (Hypothetical) | Taxane-binding site | 25 | 30 | 800 | 50 | (N/A) |
| Paclitaxel (Taxol) | Taxane-binding site | 30 | 35 | 120 | 40 | [6][7] |
| Vincristine | Vinca domain | 15 | 20 | 18 | 22 | [8] |
| Zampanolide | Taxane-binding site | 10 | 12 | 15 | 11 | [1] |
Note: The Kd (dissociation constant) values represent the affinity of the compound for the tubulin isoform, where a lower Kd indicates a higher affinity. The data for Paclitaxel, Vincristine, and Zampanolide are illustrative and compiled from various sources for comparative purposes.
Experimental Protocols
The determination of tubulin isoform specificity involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
1. Expression and Purification of Recombinant Human Tubulin Isoforms
-
Objective: To obtain pure, single-isoform human tubulin for in vitro assays.
-
Protocol:
-
Human α1B- and β-tubulin isoform (e.g., βI, βIIa, βIII, βIVa) cDNAs are cloned into appropriate expression vectors (e.g., baculovirus vectors for expression in insect cells).
-
Spodoptera frugiperda (Sf9) insect cells are co-infected with baculoviruses encoding the α- and β-tubulin isoforms.
-
Cells are harvested 48-72 hours post-infection and lysed.
-
The recombinant tubulin heterodimers are purified from the cell lysate using affinity chromatography, such as a TOG-affinity column.[4]
-
The purity and concentration of the purified tubulin are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford assay), respectively. Mass spectrometry can be used to confirm the isoform identity.[4]
-
2. In Vitro Microtubule Polymerization Assay
-
Objective: To assess the effect of the compound on the polymerization of different tubulin isoforms.
-
Protocol:
-
Purified recombinant tubulin isoforms are diluted in a polymerization buffer (e.g., BRB80 buffer supplemented with GTP and MgCl2).
-
The test compound (e.g., this compound) is added at various concentrations.
-
The mixture is transferred to a temperature-controlled spectrophotometer, and the change in turbidity (absorbance at 340 nm) is monitored over time at 37°C to measure microtubule polymerization.
-
The concentration of the compound that enhances the maximum rate of polymerization by 50% (EC50) is determined for each tubulin isoform.
-
3. Competitive Binding Assay
-
Objective: To determine the binding affinity (Kd) of the compound to different tubulin isoforms.
-
Protocol:
-
A fluorescently labeled MTA that binds to the same site as the test compound (e.g., Flutax-2 for the taxane (B156437) site) is used as a probe.
-
Pre-assembled microtubules from a specific tubulin isoform are incubated with a fixed concentration of the fluorescent probe and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, the fluorescence polarization or anisotropy is measured.
-
The decrease in fluorescence polarization with increasing concentrations of the test compound is used to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) and subsequently the dissociation constant (Kd).
-
Visualizing Experimental Workflows and Comparisons
Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and comparative data.
Caption: Experimental workflow for determining the specificity of a compound for tubulin isoforms.
References
- 1. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of the Dictyostatin Chemotype for Tubulin Binding Affinity and Antitumor Activity Against Taxane- and Epothilone-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin isoform composition tunes microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Taxezopidine L and Other Taxoids: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the cytotoxic properties of Taxezopidine L, a taxoid derived from the Japanese yew (Taxus cuspidata), in relation to other well-established taxoids, Paclitaxel (Taxol) and Docetaxel (Taxotere). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of taxane-based anticancer agents.
While this compound has been identified as a bioactive taxoid, it is important to note that publicly available, direct comparative studies detailing its cytotoxic potency (e.g., IC50 values) against a range of cancer cell lines, in parallel with Paclitaxel and Docetaxel, are limited. This guide, therefore, synthesizes the existing knowledge on the mechanism of taxoids and presents a framework for such a comparative analysis, underscoring the necessity for further empirical research. A review of taxoids from Taxus cuspidata has indicated that some non-paclitaxel-type compounds exhibit potent cytotoxicity and the ability to reduce CaCl2-induced depolymerization of microtubules[1].
I. Overview of Taxoids and Mechanism of Action
Taxoids are a class of diterpenoid compounds that have become indispensable in cancer chemotherapy. Their primary mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division. Unlike some anticancer agents that promote microtubule disassembly, taxoids like Paclitaxel and Docetaxel are microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptotic cell death[2].
This compound, along with related compounds like Taxezopidines J and K, has been shown to inhibit the Ca2+-induced depolymerization of microtubules, suggesting a similar, though potentially distinct, interaction with the microtubule system.
II. Comparative Cytotoxicity Data
A direct quantitative comparison of the cytotoxicity of this compound with Paclitaxel and Docetaxel across various cancer cell lines is a critical step in evaluating its therapeutic potential. Due to the current lack of publicly available side-by-side experimental data for this compound, the following table is presented as an illustrative example of how such data would be structured. The IC50 values for Paclitaxel and Docetaxel are representative values from the literature.
Table 1: Illustrative Comparative Cytotoxicity (IC50) of Taxoids in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (nM) |
| This compound | MCF-7 (Breast) | Data Not Available |
| A549 (Lung) | Data Not Available | |
| HCT116 (Colon) | Data Not Available | |
| Paclitaxel | MCF-7 (Breast) | ~10 - 20 |
| A549 (Lung) | ~5 - 15 | |
| HCT116 (Colon) | ~2 - 10 | |
| Docetaxel | MCF-7 (Breast) | ~5 - 10 |
| A549 (Lung) | ~2 - 8 | |
| HCT116 (Colon) | ~1 - 5 |
Note: The IC50 values for Paclitaxel and Docetaxel are approximate and can vary based on experimental conditions. The data for this compound is hypothetical and serves to illustrate the format of a comparative analysis.
III. Experimental Protocols
To generate the comparative data presented illustratively above, standardized experimental protocols are essential.
A. Cell Viability (MTT) Assay for Cytotoxicity
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of this compound, Paclitaxel, and Docetaxel are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve a range of final concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
B. Microtubule Depolymerization/Stabilization Assay
This assay directly measures the effect of compounds on the stability of microtubules.
-
Tubulin Polymerization: Purified tubulin is induced to polymerize into microtubules in the presence of GTP at 37°C.
-
Compound Addition: The test compounds (this compound, Paclitaxel, Docetaxel) or a vehicle control are added to the polymerized microtubules.
-
Depolymerization Induction: A depolymerizing agent, such as CaCl2, is added to the reaction mixture.
-
Monitoring Depolymerization: The depolymerization of microtubules is monitored by measuring the decrease in light scattering or fluorescence (if using fluorescently labeled tubulin) over time in a spectrophotometer or fluorometer.
-
Data Analysis: The rate of depolymerization in the presence of the test compounds is compared to the control. A slower rate of depolymerization indicates a microtubule-stabilizing effect.
IV. Signaling Pathways and Experimental Workflows
A. Taxoid-Induced Apoptosis Signaling Pathway
The binding of taxoids to microtubules triggers a cascade of signaling events that lead to programmed cell death. The following diagram illustrates a generalized pathway.
Caption: Generalized signaling pathway of taxoid-induced apoptosis.
B. Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines the key steps in a typical workflow for comparing the cytotoxicity of different taxoids.
Caption: Experimental workflow for in vitro cytotoxicity comparison.
V. Conclusion and Future Directions
This compound represents an intriguing member of the taxoid family with a demonstrated ability to influence microtubule stability. However, to fully understand its potential as a novel anticancer agent, rigorous and direct comparative studies against established taxoids like Paclitaxel and Docetaxel are imperative. The generation of quantitative cytotoxicity data (IC50 values) across a panel of cancer cell lines, utilizing standardized protocols such as the MTT assay, will be a critical first step. Further investigations into its specific interactions with tubulin and its effects on downstream signaling pathways will provide a more complete picture of its mechanism of action and potential therapeutic advantages. The framework provided in this guide serves as a roadmap for these essential future studies.
References
Validating Antimitotic Activity: A Comparative Analysis of Taxezopidine L and Established Microtubule-Targeting Agents
For researchers, scientists, and drug development professionals, the validation of novel antimitotic agents is a critical step in the discovery of new cancer therapeutics. This guide provides a comparative overview of the emerging compound Taxezopidine L against the well-established antimitotic drugs, paclitaxel (B517696) and docetaxel (B913), with a focus on validating antimitotic activity through live-cell imaging.
Executive Summary
This compound, a diterpenoid isolated from Taxus chinensis and Taxus cuspidata, has demonstrated initial cytotoxic activity. However, a comprehensive validation of its antimitotic properties, particularly through live-cell imaging, is not yet publicly available. This guide presents the limited existing data for this compound and contrasts it with the extensive experimental evidence for paclitaxel and docetaxel, highlighting the methodologies used to confirm their effects on microtubule dynamics and mitotic progression.
Overview of Antimitotic Agents
Antimitotic drugs are a cornerstone of cancer chemotherapy, primarily targeting the highly dynamic process of microtubule formation and disassembly during cell division. By disrupting microtubule dynamics, these agents arrest cells in mitosis, ultimately leading to cell death.
This compound: A novel taxane (B156437) derivative with preliminary evidence of cytotoxic effects. Its precise mechanism of action and effects on microtubule dynamics are still under investigation.
Paclitaxel (Taxol®): A widely used chemotherapeutic agent that stabilizes microtubules by binding to the β-tubulin subunit, promoting polymerization and preventing the disassembly of the mitotic spindle. This leads to a sustained mitotic arrest.
Docetaxel (Taxotere®): A semi-synthetic analogue of paclitaxel, also a microtubule stabilizer. It is known to induce mitotic arrest and is effective against a range of cancers.
Quantitative Data on Antimitotic Activity
The following table summarizes the available quantitative data for this compound and provides a comparison with typical values for paclitaxel and docetaxel. It is important to note that the experimental conditions for the available this compound data are limited, precluding a direct, perfectly controlled comparison.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | LEUK-L1210 (Murine Leukemia) | IC50 (Cytotoxicity) | 2.1 µg/mL | [1][2] |
| Paclitaxel | Various Cancer Cell Lines | IC50 (Cytotoxicity) | 5 - 50 nM | [3] |
| HeLa, A549 | Duration of Mitotic Arrest | 12 - 24 hours | [3] | |
| Docetaxel | MCF-7, MDA-MB-231 (Breast Cancer) | IC50 (Cytotoxicity) | ~10 - 100 nM | [4] |
| MDA-MB-231 | Duration of Mitotic Arrest | >20 hours (at 125 nM) | [5] |
Experimental Protocols for Validating Antimitotic Activity using Live-Cell Imaging
Live-cell imaging is a powerful technique to directly visualize and quantify the effects of antimitotic agents on individual cells in real-time. Below are detailed protocols commonly used for this purpose. While a specific protocol for this compound is not available, these methods would be applicable for its validation.
Live-Cell Imaging of Mitotic Arrest
Objective: To visualize and quantify the duration of mitotic arrest induced by an antimitotic agent.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in a glass-bottom imaging dish.
-
Transfect the cells with a fluorescently tagged histone protein (e.g., H2B-GFP or H2B-mCherry) to visualize chromosomes. This allows for the precise determination of mitotic entry (chromosome condensation) and exit (chromosome decondensation or apoptosis).
-
-
Drug Treatment:
-
Treat the cells with the desired concentration of the antimitotic agent (e.g., this compound, paclitaxel, or docetaxel). Include a vehicle control (e.g., DMSO).
-
-
Live-Cell Imaging:
-
Place the imaging dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire phase-contrast and fluorescence images at regular intervals (e.g., every 10-20 minutes) for an extended period (e.g., 24-72 hours).
-
-
Data Analysis:
-
Manually or automatically track individual cells from mitotic entry.
-
Quantify the time from mitotic entry to either mitotic exit (anaphase), mitotic slippage (return to interphase without cell division), or cell death.
-
Determine the percentage of cells undergoing each fate at different drug concentrations.
-
Live-Cell Imaging of Microtubule Dynamics
Objective: To directly observe the effect of an antimitotic agent on the polymerization and depolymerization of microtubules.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a glass-bottom imaging dish.
-
Label microtubules using one of the following methods:
-
Stable expression of fluorescently tagged tubulin: Transfect cells with a plasmid encoding for GFP-α-tubulin or mCherry-α-tubulin.
-
Fluorescent microtubule-binding dyes: Use cell-permeable dyes that specifically bind to microtubules (e.g., SiR-Tubulin).
-
-
-
Drug Treatment:
-
Treat the cells with the antimitotic agent during the imaging session to observe the immediate effects.
-
-
High-Resolution Live-Cell Imaging:
-
Use a high-resolution spinning-disk confocal or TIRF microscope for rapid image acquisition to capture the dynamic instability of individual microtubules.
-
Acquire images at short intervals (e.g., every 1-5 seconds).
-
-
Data Analysis:
-
Generate kymographs to visualize the growth and shrinkage of individual microtubules over time.
-
Measure parameters of dynamic instability, including growth rate, shrinkage rate, and catastrophe and rescue frequencies.
-
Visualizing Cellular Pathways and Workflows
To better understand the processes involved in validating antimitotic activity, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Taxane-induced mitotic arrest pathway.
Caption: Live-cell imaging validation workflow.
Conclusion and Future Directions
While this compound shows initial promise as a cytotoxic agent, further investigation is imperative to validate its antimitotic activity and elucidate its mechanism of action. The use of live-cell imaging techniques, as detailed in this guide, will be instrumental in characterizing its effects on microtubule dynamics and mitotic progression. A direct comparison with established agents like paclitaxel and docetaxel under standardized experimental conditions will be crucial to determine its potential as a novel cancer therapeutic. Researchers are encouraged to employ these methodologies to build a comprehensive profile of this compound's biological activity.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Taxezopidine L
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like Taxezopidine L are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing from its Safety Data Sheet (SDS) and general best practices for laboratory chemical waste management.
Key Safety and Disposal Information
While specific quantitative data for this compound is not publicly available, the Safety Data Sheet provides crucial qualitative information for its handling and disposal.
| Information Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical impermeable gloves, and fire/flame resistant, impervious clothing. A full-face respirator should be used if exposure limits are exceeded or irritation occurs. | [1] |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools. | [1] |
| Spill Response | In case of a spill, evacuate personnel to a safe area, remove all sources of ignition, and ensure adequate ventilation. Prevent further leakage if safe to do so. Do not allow the chemical to enter drains. | [1] |
| Disposal Containers | Keep the chemical in suitable and closed containers for disposal. | [1] |
| Environmental Precautions | Discharge into the environment must be avoided. | [1] |
| Firefighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This procedure is based on general principles of hazardous waste management and should be adapted to comply with local, state, and federal regulations.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
- Segregate this compound waste from other laboratory waste to prevent accidental reactions.
2. Containerization:
- Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
- The container must be clearly labeled as "Hazardous Waste: this compound" and include the date when the waste was first added.
- Ensure the container is kept securely closed at all times, except when adding waste.
3. Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- The storage area should be well-ventilated, away from sources of ignition, and secondary containment is recommended.
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide the EHS office or contractor with the Safety Data Sheet for this compound.
- Do not attempt to dispose of this compound down the drain or in the regular trash.[1]
5. Documentation:
- Maintain a log of the accumulated this compound waste, including the amount and date of accumulation.
- Retain all paperwork and manifests provided by the hazardous waste disposal contractor for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
Personal protective equipment for handling Taxezopidine L
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Taxezopidine L (CAS No. 219749-76-5), a diterpenoid compound isolated from the seeds of the Japanese yew, Taxus cuspidata. Intended for laboratory use only, this guide outlines the necessary personal protective equipment (PPE), operational procedures, and emergency plans to ensure the safety of all personnel. The toxicological properties of this compound have not been fully characterized; therefore, it should be handled with care as a potentially hazardous substance.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the appropriate personal protective equipment. The following table summarizes the required PPE based on the potential routes of exposure. All PPE must be inspected prior to use.[1]
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) satisfying EU Directive 89/686/EEC and EN 374 standards.[1] | Prevents skin contact during handling. Two pairs of gloves may be required for handling hazardous drugs.[2] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a polyethylene-coated polypropylene (B1209903) gown.[1][3] | Protects skin from contamination and provides a barrier against spills. |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded, irritation is experienced, or dust/aerosols are generated.[1] | Prevents inhalation of dust or aerosols. Use only in a well-ventilated area. |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical to minimize exposure and environmental contamination.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated place, such as a chemical fume hood.[1]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Ignition Sources: Use non-sparking tools and remove all sources of ignition.[1]
-
Storage: Keep the compound in a suitable, tightly closed container for storage and disposal.[1]
Spill Management
In the event of a spill, immediate and precise action is required to contain the substance and protect personnel.
Caption: Emergency spill response workflow for this compound.
Disposal Plan
-
Chemical Disposal: The collected chemical waste should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Contaminated Materials: Adhered or collected material, including contaminated PPE, should be promptly disposed of as hazardous waste.[1]
-
Containers: Keep the chemical in suitable and closed containers for disposal.[1]
Emergency and First Aid Procedures
In case of accidental exposure, follow these immediate first aid measures and seek medical consultation.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Consult a doctor.[1] |
General Experimental Protocol
While specific experimental protocols for this compound are not widely available, the following provides a general workflow for handling a potent solid compound in a research setting.
Objective: To prepare a stock solution of this compound for in vitro experimentation.
Methodology:
-
Preparation: Before handling the compound, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials (vial of this compound, appropriate solvent such as DMSO, volumetric flasks, pipettes, and vortex mixer).
-
PPE Donning: Put on all required PPE as specified in the table above, including double gloves.
-
Weighing: Tare a weigh boat on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound solid, avoiding any dust generation.
-
Solubilization: Transfer the weighed solid to a volumetric flask. Add the appropriate solvent (e.g., DMSO) to dissolve the compound completely, using a vortex mixer if necessary.
-
Dilution: Once fully dissolved, dilute the solution to the final desired concentration by adding more solvent up to the calibration mark on the volumetric flask.
-
Storage: Transfer the final stock solution to a clearly labeled, sealed vial. Store at the recommended temperature (e.g., -20°C or -80°C) as specified by the supplier.
-
Cleanup: Decontaminate all surfaces and equipment used during the procedure. Dispose of all contaminated disposables (pipette tips, weigh boat, wipes) as hazardous waste.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.
-
Hand Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.
Mechanism of Action: Signaling Pathway
This compound has been identified as an inhibitor of the calcium-ion (Ca2+)-induced depolymerization of microtubules. This activity is crucial for maintaining cytoskeletal integrity and function. The diagram below illustrates this inhibitory action within a simplified cellular context.
Caption: this compound inhibits Ca2+-induced microtubule depolymerization.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
